molecular formula C41H56N6O6 B15610445 U-74389G

U-74389G

Numéro de catalogue: B15610445
Poids moléculaire: 728.9 g/mol
Clé InChI: JWJJHUVDKDLMEB-ORXAIIQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

U-74389G is a useful research compound. Its molecular formula is C41H56N6O6 and its molecular weight is 728.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H56N6O6

Poids moléculaire

728.9 g/mol

Nom IUPAC

(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;formic acid;prop-2-enoic acid

InChI

InChI=1S/C37H50N6O2.C3H4O2.CH2O2/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;1-2-3(4)5;2-1-3/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;2H,1H2,(H,4,5);1H,(H,2,3)/t28-,29-,31+,36-,37-;;/m0../s1

Clé InChI

JWJJHUVDKDLMEB-ORXAIIQFSA-N

Origine du produit

United States

Foundational & Exploratory

The Genesis of Neuroprotection: An In-depth Guide to the Early Discovery and Development of 21-Aminosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 21-aminosteroids, a novel class of compounds, marked a significant milestone in the quest for neuroprotective agents. These synthetic analogues of glucocorticoids were engineered to divorce the potent antioxidant and membrane-stabilizing properties of steroids from their hormonal effects, offering a promising therapeutic strategy for acute neurological injuries such as stroke, traumatic brain injury (TBI), and subarachnoid hemorrhage (SAH). This technical guide delves into the core aspects of the early discovery and development of 21-aminosteroids, with a particular focus on the lead compound, tirilazad (B25892) mesylate (U-74006F). We will explore the fundamental mechanism of action, detail key experimental protocols, and present quantitative data from pivotal preclinical and clinical studies.

Core Concept: Inhibition of Lipid Peroxidation

The central hypothesis driving the development of 21-aminosteroids was the critical role of iron-dependent lipid peroxidation in the secondary injury cascade following central nervous system (CNS) trauma. Ischemic events and physical trauma trigger a cascade of events, including the release of excessive iron and the generation of reactive oxygen species (ROS). These ROS attack the polyunsaturated fatty acids in cellular membranes, initiating a self-propagating chain reaction known as lipid peroxidation. This process leads to membrane damage, loss of ionic gradients, and ultimately, cell death.

21-aminosteroids were designed to intercalate into the lipid bilayer of cell membranes. Their unique structure, featuring a lipophilic steroid backbone and a polar 21-amino group, allows them to scavenge lipid peroxyl radicals directly within the membrane, thereby terminating the chain reaction. This mechanism is distinct from glucocorticoid receptor-mediated actions, thus avoiding the associated side effects.[1]

Key Compound: Tirilazad Mesylate (U-74006F)

Tirilazad mesylate emerged as the most promising 21-aminosteroid candidate from early screening efforts. Its chemical structure is 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate. Extensive preclinical studies demonstrated its efficacy in various models of CNS injury.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of 21-aminosteroids like tirilazad is the inhibition of lipid peroxidation. This is achieved through a combination of free radical scavenging and membrane stabilization. The diagram below illustrates the proposed mechanism.

21-Aminosteroid Mechanism of Action cluster_0 Cellular Membrane cluster_1 Ischemic/Traumatic Insult cluster_2 Lipid Peroxidation Cascade Lipid_Bilayer Lipid Bilayer 21-Aminosteroid 21-Aminosteroid (Tirilazad) 21-Aminosteroid->Lipid_Bilayer intercalates & stabilizes Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) 21-Aminosteroid->Lipid_Peroxyl_Radical scavenges ROS_Generation Reactive Oxygen Species (ROS) Generation PUFA Polyunsaturated Fatty Acids (PUFA) ROS_Generation->PUFA attacks Iron_Release Iron (Fe2+) Release Iron_Release->PUFA catalyzes oxidation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical forms Lipid_Radical->Lipid_Peroxyl_Radical reacts with O2 Lipid_Peroxyl_Radical->PUFA propagates chain reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide forms Membrane_Damage Membrane Damage & Cell Death Lipid_Hydroperoxide->Membrane_Damage

Proposed mechanism of 21-aminosteroid neuroprotection.

Experimental Protocols

In Vitro Lipid Peroxidation Assay

Objective: To determine the potency of 21-aminosteroids in inhibiting iron-dependent lipid peroxidation in a cell-free system.

Methodology:

  • Preparation of Microsomes: Rat brain microsomes are prepared by differential centrifugation. The brain tissue is homogenized in a buffered solution, and the homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the microsomes, which are rich in polyunsaturated fatty acids.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, typically a source of ferrous iron (Fe²⁺) such as ferrous sulfate, and often in the presence of a chelator like ADP to maintain iron solubility.

  • Incubation with 21-Aminosteroids: The microsomal suspension is pre-incubated with varying concentrations of the 21-aminosteroid compound or vehicle control.

  • Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation. This is commonly done using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbiturates under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

  • Data Analysis: The concentration of the 21-aminosteroid that inhibits lipid peroxidation by 50% (IC₅₀) is calculated to determine its potency.

Animal Models of CNS Injury

1. Feline Model of Transient Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of tirilazad in a model of stroke.

Methodology:

  • Animal Preparation: Adult cats are anesthetized, and physiological parameters (blood pressure, blood gases, temperature) are monitored and maintained within a normal range.

  • Induction of Ischemia: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: Tirilazad mesylate or a vehicle control is administered intravenously. The timing of administration is a critical variable, with some studies initiating treatment before, during, or after the ischemic insult.[2]

  • Outcome Assessment: Neurological deficits are assessed using a standardized scoring system. After a set survival period, the animals are euthanized, and the brains are removed for histopathological analysis. Infarct volume is typically quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains white.[2]

2. Canine "Two-Hemorrhage" Model of Subarachnoid Hemorrhage

Objective: To assess the effect of tirilazad on chronic cerebral vasospasm following SAH.

Methodology:

  • Animal Preparation: Beagle dogs are anesthetized, and a baseline cerebral angiogram is performed.

  • Induction of SAH: A subarachnoid hemorrhage is induced by injecting autologous blood into the cisterna magna. This is often repeated to create a "two-hemorrhage" model, which more closely mimics the clinical situation.

  • Drug Administration: Tirilazad mesylate or vehicle is administered intravenously at specified intervals following the induction of SAH.[3]

  • Outcome Assessment: The primary outcome is the degree of cerebral vasospasm, which is quantified by measuring the diameter of the basilar artery on follow-up angiograms.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on tirilazad mesylate.

Table 1: Preclinical Efficacy of Tirilazad Mesylate in Animal Models

Animal ModelSpeciesEndpointDose of TirilazadResultReference
Permanent Focal Cerebral IschemiaRatReduction in Infarct Volume1.0 mg/kg25.3% reduction[4]
Permanent Focal Cerebral IschemiaRatReduction in Infarct Volume3.0 mg/kg32.9% reduction[4]
Subarachnoid HemorrhageRatReduction in BBB Damage0.3 mg/kg35.2% reduction[5]
Subarachnoid HemorrhageRatReduction in BBB Damage1.0 mg/kg60.6% reduction[5]
Subarachnoid HemorrhageDogPrevention of Vasospasm0.5 mg/kgSignificant prevention[3]

Table 2: Clinical Trial Outcomes for Tirilazad Mesylate

Clinical IndicationNumber of PatientsDose of TirilazadPrimary OutcomeResultReference
Acute Ischemic Stroke (RANTTAS)5566 mg/kg/dayFavorable outcome (Glasgow Outcome Scale)No significant difference (Odds Ratio: 0.87)[6]
Aneurysmal Subarachnoid Hemorrhage (North America)897Up to 6 mg/kg/dayMortality, Favorable Outcome (GOS)No significant overall improvement
Aneurysmal Subarachnoid Hemorrhage (Women, High Dose)82315 mg/kg/dayMortality at 91 daysStatistically significant reduction in mortality in patients with neurological Grade IV or V at admission (24.6% vs 43.4% in placebo)[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow from the initial hypothesis to clinical trials in the development of 21-aminosteroids.

21-Aminosteroid Development Workflow Hypothesis Hypothesis: Lipid peroxidation is a key driver of secondary CNS injury Compound_Design Compound Design: Synthesize non-glucocorticoid steroid analogues Hypothesis->Compound_Design In_Vitro_Screening In Vitro Screening: Lipid peroxidation assays Compound_Design->In_Vitro_Screening Lead_Identification Lead Identification: Tirilazad (U-74006F) emerges In_Vitro_Screening->Lead_Identification Preclinical_Testing Preclinical In Vivo Testing: Animal models of stroke, TBI, SAH Lead_Identification->Preclinical_Testing Safety_Studies Phase I Clinical Trials: Safety and tolerability in healthy volunteers Preclinical_Testing->Safety_Studies Efficacy_Studies Phase II/III Clinical Trials: Efficacy in patient populations Safety_Studies->Efficacy_Studies Clinical_Outcomes Clinical Outcomes: Mixed results, failure to show consistent efficacy in large trials Efficacy_Studies->Clinical_Outcomes

Drug development workflow for 21-aminosteroids.

Conclusion and Future Directions

The early discovery and development of 21-aminosteroids, particularly tirilazad mesylate, represented a rational, mechanism-based approach to neuroprotection. While preclinical studies showed considerable promise, the translation to clinical efficacy proved challenging. The reasons for this discrepancy are likely multifactorial, including the narrow therapeutic window for intervention in acute CNS injury and the complexity of the secondary injury cascade, which involves multiple pathways beyond lipid peroxidation. Despite the ultimate clinical trial failures of tirilazad for broad indications, the research into 21-aminosteroids provided invaluable insights into the role of oxidative stress in neurological damage and laid the groundwork for future neuroprotective strategies. The lessons learned from the development of these compounds continue to inform the design and evaluation of new therapeutic agents for acute brain and spinal cord injuries.

References

U-74389G: A Comprehensive Technical Review on its Role in Inhibiting Iron-Dependent Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, also known as a lazaroid, has demonstrated significant potential as a potent inhibitor of lipid peroxidation, a critical process in various pathophysiological conditions, including neurodegenerative diseases, traumatic brain injury, and ischemia-reperfusion injury. This technical guide provides an in-depth analysis of this compound's core mechanism of action, with a specific focus on its role in mitigating iron-dependent lipid peroxidation, a key driver of ferroptosis. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of Iron and Lipid Peroxidation in Cell Death

Iron, an essential element for numerous biological processes, can also be a potent catalyst for oxidative damage. In its ferrous (Fe²⁺) state, iron participates in the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals can initiate a cascade of lipid peroxidation, a process where polyunsaturated fatty acids in cell membranes are oxidatively degraded. This leads to membrane damage, loss of integrity, and ultimately, a form of regulated cell death known as ferroptosis. Ferroptosis is distinct from other cell death modalities and is characterized by the iron-dependent accumulation of lipid peroxides.

This compound emerges as a critical therapeutic candidate by directly targeting this pathological cascade. As a member of the 21-aminosteroid family, it is designed to intercalate into cellular membranes and effectively scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits lipid peroxidation is through its potent antioxidant activity. It acts as a free radical scavenger, particularly targeting lipid peroxyl radicals (LOO•).[1] By donating a hydrogen atom, this compound neutralizes these radicals, preventing them from propagating the lipid peroxidation chain.

Furthermore, some evidence suggests that 21-aminosteroids like this compound may also reduce the levels of hydroxyl radicals (•OH), potentially by inhibiting their generation through the Fenton reaction.[1] This dual action of scavenging existing lipid radicals and preventing the formation of initiating radicals makes this compound a highly effective inhibitor of iron-dependent lipid peroxidation.

Quantitative Data on the Efficacy of this compound

The following table summarizes the available quantitative data on the inhibitory effects of this compound on lipid peroxidation and related markers. While a specific IC50 value for the inhibition of iron-dependent lipid peroxidation is not prominently available in the reviewed literature, the data clearly demonstrates a dose-dependent protective effect.

Parameter MeasuredExperimental ModelThis compound Concentration/DoseObserved EffectReference
α-Tocopherol DisappearanceLDL peroxidation induced by γ-radiolysis20 µM~47% reduction[2]
Superoxide Anion ConcentrationTraumatic Brain Injury (in vivo)3 mg/kgSignificant reduction 60 min after TBI[3]
Mitochondrial Function (Respiratory Control Ratio)Traumatic Brain Injury (in vivo)3 mg/kg (IV) + 10 mg/kg (IP)Significant improvement[3]
Mitochondrial 4-HNE and Acrolein LevelsTraumatic Brain Injury (in vivo)3 mg/kg (IV) + 10 mg/kg (IP)Significant reduction[3]
Nitrite ProductionEndotoxin-stimulated macrophages (in vitro)12.5, 25, 50 µMSignificant inhibition[4]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound in inhibiting iron-dependent lipid peroxidation.

Induction of Iron-Dependent Lipid Peroxidation

A common in vitro method to induce iron-dependent lipid peroxidation in a biological sample (e.g., brain homogenate, liposomes, or cell culture) involves the following steps:

  • Sample Preparation: Prepare the biological sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Iron Challenge: Add an iron salt, typically ferrous sulfate (B86663) (FeSO₄) or ferric chloride (FeCl₃) in the presence of a reducing agent like ascorbate, to the sample. Final concentrations can range from 10 µM to 100 µM.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for the initiation and propagation of lipid peroxidation.

  • Treatment: In experimental groups, this compound is pre-incubated with the sample before the addition of the iron salt or added concurrently.

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in water)

  • Acetic acid solution (e.g., 20% v/v, pH 3.5)

  • Sodium dodecyl sulfate (SDS) solution (e.g., 8.1% w/v)

  • Trichloroacetic acid (TCA) for protein precipitation (optional)

  • MDA standard for calibration curve

Protocol:

  • Sample Collection: Collect the experimental sample (e.g., 0.1 mL of brain homogenate).

  • Reagent Addition: To the sample, add 0.75 mL of 0.8% TBA, 0.75 mL of 20% acetic acid, and SDS solution.

  • Heating: Incubate the mixture in a boiling water bath (95-100°C) for 30-60 minutes. This allows the reaction between MDA and TBA to form a pink-colored adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Centrifugation: Centrifuge the samples (e.g., at 1000 x g for 10 minutes) to pellet any precipitate.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound's action.

Iron-Dependent Lipid Peroxidation and Ferroptosis Pathway

Ferroptosis_Pathway Fe2 Fe²⁺ (Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_radical Lipid_Radical Lipid Radical (L•) OH_radical->Lipid_Radical Initiation PUFA Polyunsaturated Fatty Acids (PUFA) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical O2 O₂ O2->Peroxyl_Radical Lipid_Peroxidation Lipid Peroxidation Chain Reaction Peroxyl_Radical->Lipid_Peroxidation Propagation GPX4_path GPX4 Pathway Peroxyl_Radical->GPX4_path Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis U74389G This compound U74389G->Peroxyl_Radical Inhibits LOH Lipid Alcohols (LOH) GPX4_path->LOH GSSG GSSG GPX4_path->GSSG GSH GSH GSH->GPX4_path

Caption: this compound inhibits the ferroptosis pathway by scavenging lipid peroxyl radicals.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start sample_prep Prepare Biological Sample (e.g., brain homogenate) start->sample_prep grouping Divide into Control and Treatment Groups sample_prep->grouping control_group Control Group: Vehicle grouping->control_group treatment_group Treatment Group: This compound grouping->treatment_group induction Induce Lipid Peroxidation (e.g., with FeSO₄) control_group->induction treatment_group->induction assay Perform TBARS Assay induction->assay data_analysis Measure Absorbance at 532 nm and Quantify MDA assay->data_analysis comparison Compare MDA levels between Control and Treatment Groups data_analysis->comparison end End comparison->end

Caption: Workflow for evaluating this compound's inhibition of lipid peroxidation.

Logical Relationship in this compound's Protective Mechanism

Logical_Relationship cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Iron Excess Iron (Fe²⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Iron->ROS catalyzes Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox initiates Cell_Damage Cellular Damage & Ferroptosis Lipid_Perox->Cell_Damage leads to Inhibition Inhibition of Lipid Peroxidation Lipid_Perox->Inhibition U74389G This compound U74389G->Inhibition mediates Protection Neuroprotection & Cell Survival Inhibition->Protection results in

Caption: this compound interrupts the iron-driven pathological cascade.

Conclusion

This compound stands as a promising therapeutic agent for conditions characterized by excessive iron-dependent lipid peroxidation. Its well-defined mechanism as a potent lipid radical scavenger provides a strong rationale for its development in treating diseases where ferroptosis plays a significant role. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should aim to precisely quantify its inhibitory constants and further elucidate its interactions with the complex signaling networks governing ferroptotic cell death.

References

Foundational Research on Lazaroids in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on lazaroids, a class of 21-aminosteroids, and their potential role in neuroprotection. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the critical pathways and workflows involved in lazaroid research.

Core Concepts: Lazaroids and their Mechanism of Action

Lazaroids, such as Tirilazad (B25892) Mesylate (U-74006F) and its desmethylated form U-74389G, are potent inhibitors of lipid peroxidation, a key process in secondary injury cascades following central nervous system (CNS) trauma.[1][2] Unlike glucocorticoids such as methylprednisolone (B1676475), lazaroids lack significant glucocorticoid receptor activity, thereby avoiding many steroid-related side effects.[3] Their primary neuroprotective effects are attributed to two main mechanisms:

  • Inhibition of Lipid Peroxidation: Lazaroids intercalate into cell membranes, where they inhibit the iron-dependent propagation of lipid peroxyl radicals.[3][4] This action helps to preserve the structural integrity and function of cellular and mitochondrial membranes.

  • Free Radical Scavenging: Lazaroids can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals, thus reducing oxidative stress.[5]

These mechanisms are crucial in mitigating the secondary damage that occurs after primary insults like traumatic brain injury (TBI), spinal cord injury (SCI), and stroke.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of lazaroids.

Table 1: Preclinical Efficacy of Lazaroids in Neuroprotection Models
LazaroidAnimal ModelInjury TypeDosing RegimenKey OutcomeResultCitation(s)
Tirilazad (U-74006F)RatTransient Focal Cerebral Ischemia (2h MCAO)10 mg/kg IP (pre-treatment, 4h & 10h post-reperfusion)Cortical Infarct Volume23% reduction[1]
Tirilazad (U-74006F)RatSubarachnoid Hemorrhage (SAH)0.3 mg/kg and 1.0 mg/kg IV (10 min before & 2h after SAH)Blood-Brain Barrier Damage (Evans Blue Extravasation)35.2% and 60.6% reduction, respectively[6]
This compoundRatTraumatic Brain Injury (CCI)1 mg/kg IV (15 min & 2h post-injury) + 3 mg/kg IP (8h post-injury)Mitochondrial Respiration (Respiratory Control Ratio)Significant improvement compared to vehicle[7]
Table 2: Clinical Efficacy of Tirilazad in Acute CNS Injury
IndicationTrialTreatment ArmsKey OutcomeResultCitation(s)
Aneurysmal Subarachnoid Hemorrhage (SAH)European/Australian/New Zealand Cooperative StudyTirilazad (6 mg/kg/day) vs. Placebo3-Month Good Recovery (Glasgow Outcome Scale)Increased frequency of good recovery (p=0.01)[8]
Aneurysmal Subarachnoid Hemorrhage (SAH)North American StudyTirilazad (2 or 6 mg/kg/day) vs. Placebo3-Month Favorable Outcome (Glasgow Outcome Scale)No significant difference[9]
Acute Spinal Cord InjuryNASCIS III24h Methylprednisolone vs. 48h Methylprednisolone vs. 48h Tirilazad1-Year Motor Function RecoveryTirilazad equivalent to 24h Methylprednisolone[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in lazaroid research are provided below.

In Vitro Free Radical Scavenging Activity (DPPH Assay)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the lazaroid compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of each lazaroid dilution to an equal volume of the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentrations of the lazaroid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2][12]

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Tissue Homogenization: Homogenize brain tissue samples in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: To a defined volume of the homogenate, add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Extraction: After cooling, extract the pink-colored MDA-TBA adduct into an organic solvent (e.g., n-butanol).

  • Measurement: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at approximately 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[13][14]

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats

Principle: This model produces a focal, reproducible brain injury by impacting the exposed cortex with a pneumatic or electromagnetic piston.

Protocol:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region, keeping the dura mater intact.

  • Injury Induction: Position the CCI device perpendicular to the cortical surface. Set the desired impact parameters (velocity, depth, and dwell time). Actuate the device to deliver the impact.

  • Post-Injury Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.

  • Outcome Assessment: At various time points post-injury, assess neurological deficits, and collect brain tissue for histological or biochemical analysis (e.g., infarct volume, mitochondrial respiration).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to lazaroid research.

CNS_Injury CNS Injury (TBI, SCI, Stroke) Free_Radicals ↑ Free Radical Production (ROS/RNS) CNS_Injury->Free_Radicals Lipid_Peroxidation ↑ Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Membrane_Damage Membrane Damage (Neuronal, Glial, Vascular) Lipid_Peroxidation->Membrane_Damage BBB_Dysfunction Blood-Brain Barrier Dysfunction Membrane_Damage->BBB_Dysfunction Mitochondrial_Dysfunction Mitochondrial Dysfunction Membrane_Damage->Mitochondrial_Dysfunction Secondary_Injury Secondary Injury Cascade (Inflammation, Excitotoxicity, Apoptosis) Membrane_Damage->Secondary_Injury BBB_Dysfunction->Secondary_Injury Mitochondrial_Dysfunction->Free_Radicals Mitochondrial_Dysfunction->Secondary_Injury Neuronal_Death Neuronal Death & Neurological Deficits Secondary_Injury->Neuronal_Death Lazaroids Lazaroids (e.g., Tirilazad) Lazaroids->Free_Radicals Scavenging Lazaroids->Lipid_Peroxidation Inhibition

Figure 1: Lazaroid Mechanism of Action in Neuroprotection

Start Start: Rodent Model (e.g., Rat) Anesthesia Anesthesia & Stereotaxic Fixation Start->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy CCI_Impact Controlled Cortical Impact (CCI) Craniotomy->CCI_Impact Lazaroid_Admin Lazaroid Administration (Dose-Response Groups) CCI_Impact->Lazaroid_Admin Post_Op Post-Operative Care Lazaroid_Admin->Post_Op Behavioral Neurological/Behavioral Assessment Post_Op->Behavioral Tissue Tissue Collection & Analysis Post_Op->Tissue End End: Data Analysis Behavioral->End Tissue->End

Figure 2: Experimental Workflow for Preclinical Lazaroid Efficacy Testing in a TBI Model

Lazaroid_Core 21-Aminosteroid Core Structure Modifications Structural Modifications (e.g., substitutions on steroid rings, alterations of the 21-amino group) Lazaroid_Core->Modifications Lipophilicity Lipophilicity Modifications->Lipophilicity Antioxidant_Activity Antioxidant Activity (Free Radical Scavenging, Inhibition of Lipid Peroxidation) Modifications->Antioxidant_Activity Membrane_Interaction Membrane Interaction & Localization Lipophilicity->Membrane_Interaction Membrane_Interaction->Antioxidant_Activity Neuroprotective_Efficacy Neuroprotective Efficacy (In Vitro & In Vivo) Antioxidant_Activity->Neuroprotective_Efficacy

Figure 3: Lazaroid Structure-Activity Relationship (SAR) Logic

Conclusion

Lazaroids have demonstrated significant neuroprotective potential in a variety of preclinical models of acute CNS injury, primarily through their potent inhibition of lipid peroxidation and free radical scavenging activities. While clinical trials have yielded mixed results, the foundational research laid out in this guide highlights the therapeutic promise of this class of compounds. Further investigation into optimizing dosing regimens, understanding structure-activity relationships, and identifying specific patient populations that may benefit most from lazaroid therapy is warranted. The detailed experimental protocols and conceptual frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the field of neuroprotection and developing novel therapies for devastating neurological injuries.

References

U-74389G: A Technical Guide to its Effects on Cell Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a member of the 21-aminosteroid (lazaroid) class of compounds, is a potent inhibitor of lipid peroxidation renowned for its neuroprotective properties. This document provides a comprehensive technical overview of the core mechanisms by which this compound stabilizes cell membranes, focusing on its direct antioxidant actions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows. The information presented is intended to support research and development efforts in therapeutic areas where oxidative stress and membrane damage are critical pathological factors, such as in traumatic brain injury, spinal cord injury, and stroke.

Introduction

The 21-aminosteroids, often referred to as lazaroids, are a synthetic class of compounds derived from glucocorticoids but stripped of hormonal activity. Their development was driven by the need to harness the membrane-stabilizing properties of steroids while avoiding their associated side effects. This compound (21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate) is a prominent member of this class, recognized for its potent antioxidant capabilities.[1] It is a desmethyl form of Tirilazad (B25892) (U-74006F), another well-studied lazaroid.[2] The primary mechanism of action for this compound is the inhibition of iron-dependent lipid peroxidation, a destructive process that compromises the integrity and function of cellular membranes.[3] By embedding within the lipid bilayer, this compound effectively scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of oxidative damage.[2][4]

Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism through which this compound protects cell membranes is by inhibiting lipid peroxidation. This process is a cascade of degradative reactions initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in the membrane lipids.

Key Steps in Lipid Peroxidation and this compound Intervention:

  • Initiation: ROS, such as the hydroxyl radical (•OH), abstract a hydrogen atom from a PUFA (L-H), forming a lipid radical (L•). This is often catalyzed by the presence of ferrous iron (Fe²⁺).

  • Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating a destructive chain reaction.

  • This compound Intervention: this compound, being highly lipophilic, partitions into the cell membrane. Its aminopyrimidine moiety acts as a potent scavenger of the lipid peroxyl radical (LOO•). By donating a hydrogen atom, this compound neutralizes the radical, breaking the propagation cycle.[2] This action is similar to that of the endogenous antioxidant α-tocopherol (Vitamin E), and lazaroids have been shown to preserve the levels of Vitamin E in the membrane.[1][5]

  • Termination: The reaction is terminated when two radicals react to form a non-radical species.

The following diagram illustrates the iron-catalyzed lipid peroxidation cascade and the point of intervention by this compound.

Lipid_Peroxidation_Pathway cluster_membrane Cell Membrane cluster_initiators Initiators cluster_intervention Intervention PUFA Polyunsaturated Fatty Acid (L-H) Lipid_Radical Lipid Radical (L•) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Peroxyl_Radical->Lipid_Radical Chain Propagation LOOH Lipid Hydroperoxide (LOOH) Peroxyl_Radical->LOOH + L-H Damage Membrane Damage LOOH->Damage ROS Reactive Oxygen Species (•OH) ROS->Lipid_Radical H abstraction Iron Fe²⁺ (catalyst) Iron->ROS Fenton Reaction U74389G This compound U74389G->Peroxyl_Radical Radical Scavenging (Chain Breaking)

Caption: Mechanism of this compound in halting the lipid peroxidation cascade.

Quantitative Effects on Cell Membrane Stability

The efficacy of this compound and the closely related lazaroid, Tirilazad, has been quantified in various experimental models. The following tables summarize key findings related to the inhibition of lipid peroxidation and cytoprotection.

Table 1: Inhibition of Lipid Peroxidation

CompoundModel SystemAssayConcentrationEffectCitation
This compound Human Low-Density Lipoprotein (LDL)α-tocopherol disappearance20 µM47% reduction in α-tocopherol loss[6]
Tirilazad Gerbil Brain (in vivo ischemia)Vitamin E depletion10 mg/kgReduced post-ischemic Vitamin E loss from 60% to 27%[5]
Tirilazad Human Dermal FibroblastsMalondialdehyde (MDA) levelsNot specifiedEffective inhibitor of UVA-induced MDA increase[6]

Table 2: Cytoprotective and Neuroprotective Effects

CompoundModel SystemInsultConcentration/DoseEffectCitation
This compound Rat Hippocampus (in vivo ischemia)Transient global ischemia6 or 18 mg/kgMaintained normal CA1 cytoarchitecture and cell count
Tirilazad Rat Brain (in vivo SAH*)Blood-Brain Barrier Damage1.0 mg/kg60.6% reduction in BBB damage[7]
Tirilazad Fetal Mouse Spinal Cord NeuronsIron-induced injury3, 10, 30 µMConcentration-dependent enhancement of neuronal survival[7]

*SAH: Subarachnoid Hemorrhage

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde product. The following protocol is adapted for brain tissue homogenates.

Materials:

  • Brain tissue sample

  • Ice-cold 1.15% Potassium Chloride (KCl) solution

  • TCA-TBA-HCl reagent:

    • 15% w/v Trichloroacetic acid (TCA)

    • 0.375% w/v Thiobarbituric acid (TBA)

    • 0.25 N Hydrochloric acid (HCl)

  • Centrifuge

  • Spectrophotometer

  • Boiling water bath

Procedure:

  • Homogenization: Excise brain tissue and immediately weigh it. Homogenize the tissue in 9 volumes of ice-cold 1.15% KCl to create a 10% w/v homogenate.

  • Reaction Mixture: To a centrifuge tube, add 1.0 mL of the tissue homogenate and 2.0 mL of the TCA-TBA-HCl reagent. Mix thoroughly.

  • Incubation: Heat the solution for 15-20 minutes in a boiling water bath. This step facilitates the reaction between MDA in the sample and TBA, forming a pink chromogen.

  • Cooling and Centrifugation: After incubation, cool the tubes on ice. Centrifuge the mixture at 1000 x g for 10 minutes to pellet the flocculent precipitate.

  • Spectrophotometry: Carefully collect the supernatant. Measure the absorbance of the supernatant at 532 nm against a reagent blank (containing all reagents except the tissue homogenate).

  • Calculation: The concentration of MDA can be calculated using the molar extinction coefficient of the MDA-TBA adduct, which is 1.56 x 10⁵ M⁻¹cm⁻¹.

The workflow for this experimental protocol is visualized below.

TBARS_Workflow start Start homogenize 1. Homogenize Brain Tissue (10% w/v in ice-cold 1.15% KCl) start->homogenize mix 2. Mix Homogenate with TCA-TBA-HCl Reagent (1:2 ratio) homogenize->mix heat 3. Heat in Boiling Water Bath (15-20 minutes) mix->heat cool 4. Cool on Ice heat->cool centrifuge 5. Centrifuge at 1000 x g (10 minutes) cool->centrifuge measure 6. Measure Supernatant Absorbance at 532 nm centrifuge->measure end End measure->end

Caption: Experimental workflow for the TBARS assay in brain tissue.

Effects on Membrane Fluidity

The primary techniques to measure membrane fluidity are:

  • Fluorescence Polarization/Anisotropy: This method uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which incorporates into the hydrophobic core of the membrane. The rotational freedom of the probe is inversely related to the microviscosity of its environment. A decrease in fluidity allows for more probe rotation, leading to lower polarization/anisotropy values.

  • Laurdan Generalized Polarization (GP): The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the amount of water penetration into the bilayer. A more ordered, less fluid membrane has lower water content, leading to a blue shift in Laurdan's emission spectrum and a higher GP value.

Conclusion

This compound is a powerful antioxidant of the lazaroid family that provides significant protection to cell membranes against oxidative stress. Its primary mechanism involves the direct scavenging of lipid peroxyl radicals within the lipid bilayer, thereby terminating the destructive chain reaction of lipid peroxidation. This action is complemented by its ability to stabilize the membrane structure. The quantitative data available, particularly for the closely related compound Tirilazad, demonstrate a potent, dose-dependent protective effect in various models of oxidative injury. The experimental protocols detailed herein provide standardized methods for evaluating the efficacy of such compounds. This compound remains a compound of significant interest for the development of therapies aimed at mitigating the cellular damage associated with a range of ischemic and traumatic conditions.

References

In Vitro Antioxidant Profile of U-74389G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the 21-aminosteroid or "lazaroid" class of compounds, is a potent synthetic antioxidant designed to inhibit lipid peroxidation.[1] Structurally derived from methylprednisolone (B1676475) but devoid of glucocorticoid activity, its primary therapeutic potential lies in its ability to mitigate cellular damage induced by oxidative stress, particularly in the context of ischemia-reperfusion injury and central nervous system trauma.[1][2] This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing methodologies for relevant assays.

The core antioxidant function of this compound revolves around its capacity to suppress lipid peroxidation, a destructive chain reaction that damages cell membranes and generates toxic byproducts.[1][3] This is achieved through a combination of scavenging lipid peroxyl radicals and inhibiting iron-dependent lipid peroxidation.[3][4] Its lipophilic nature allows it to localize within cellular membranes, the primary site of lipid peroxidation, enhancing its protective effects.[5]

Quantitative Data on In Vitro Antioxidant Activity

Assay TypeModel SystemKey FindingsReference
DPPH Radical Scavenging 1,1-diphenyl-2-picrylhydrazyl radical bleachingDemonstrated strong antioxidant activity.[5]
Lipid Peroxidation Inhibition AAPH-induced peroxidation in dipalmitoyl-phosphatidylcholine/linoleic acid unilamellar vesiclesShowed strong antioxidant activity in a membranous system.[5]
LDL Peroxidation Inhibition LDL peroxidation initiated by hydroxyl and superoxide (B77818) radicalsReduced the formation of conjugated dienes and TBARS in a concentration-dependent manner.[6]
LDL Peroxidation Inhibition LDL peroxidation initiated by hydroxyl and superoxide radicalsReduced α-tocopherol disappearance by approximately 47% at a concentration of 20 µM.[6]

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary antioxidant mechanism of this compound is the inhibition of lipid peroxidation within cellular membranes. This process can be broken down into a few key steps which are illustrated in the signaling pathway diagram below. In essence, this compound acts as a scavenger of chain-propagating lipid peroxyl radicals.[5] Its ability to interact with and penetrate phospholipid membranes is crucial for this activity.[5] Furthermore, some 21-aminosteroids have been shown to interact with iron, which can inhibit the initiation of lipid peroxidation.[3]

Lipid_Peroxidation_Inhibition cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Chain_Reaction Chain Reaction Propagation Lipid_Peroxyl_Radical->Chain_Reaction Damage Membrane Damage Lipid_Hydroperoxide->Damage ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation U74389G This compound U74389G->Lipid_Peroxyl_Radical Scavenges Chain_Reaction->PUFA Propagates damage

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in methanol to achieve a range of concentrations.

    • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH solution to each well. A control well should contain only DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

AAPH-Induced Lipid Peroxidation Assay in Liposomes

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a model membrane system, initiated by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents and Materials:

    • Dipalmitoyl-phosphatidylcholine (DPPC) and linoleic acid

    • Phosphate buffered saline (PBS)

    • AAPH solution

    • This compound stock solution

    • Equipment for preparing unilamellar vesicles (e.g., extruder)

    • Spectrophotometer or fluorometer

  • Procedure:

    • Prepare mixed unilamellar vesicles of DPPC and linoleic acid in PBS.

    • Incubate the vesicle suspension with various concentrations of this compound.

    • Initiate lipid peroxidation by adding AAPH to the suspension.

    • Monitor the formation of conjugated dienes (a product of lipid peroxidation) by measuring the increase in absorbance at 234 nm over time.

    • The antioxidant activity of this compound is determined by its ability to delay or reduce the rate of conjugated diene formation compared to a control without the antioxidant.

    • The percentage of inhibition can be calculated at a specific time point.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Peroxidation

This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

  • Reagents and Materials:

    • Low-density lipoprotein (LDL) solution

    • Radical generating system (e.g., gamma-radiolysis or a chemical initiator)

    • This compound stock solution

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • Spectrophotometer or fluorometer

  • Procedure:

    • Incubate LDL with different concentrations of this compound.

    • Induce lipid peroxidation using the chosen radical generating system.

    • Stop the reaction by adding TCA to precipitate the proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance or fluorescence of the pink chromogen at approximately 532 nm.

    • The concentration of TBARS is calculated from a standard curve of MDA. The inhibitory effect of this compound is determined by the reduction in TBARS formation compared to the control.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for assessing the in vitro antioxidant activity of a compound like this compound.

Experimental_Workflow Start Compound Preparation (this compound Stock Solution) Assay_Selection Selection of In Vitro Antioxidant Assays Start->Assay_Selection DPPH DPPH Radical Scavenging Assay Assay_Selection->DPPH Radical Scavenging Lipid_Peroxidation Lipid Peroxidation Inhibition Assay (e.g., AAPH) Assay_Selection->Lipid_Peroxidation Membrane Protection Other_Assays Other Relevant Assays (e.g., Hydroxyl Radical Scavenging) Assay_Selection->Other_Assays Specific ROS Execution Assay Execution (Incubation, Reaction) DPPH->Execution Lipid_Peroxidation->Execution Other_Assays->Execution Measurement Data Acquisition (e.g., Spectrophotometry) Execution->Measurement Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Analysis Conclusion Conclusion on Antioxidant Efficacy Analysis->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

The 21-aminosteroid this compound is a well-established antioxidant with a primary mechanism centered on the inhibition of lipid peroxidation within cellular membranes. Its efficacy in scavenging lipid peroxyl radicals and preventing iron-dependent oxidative damage makes it a significant compound for mitigating the pathological consequences of oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of the antioxidant properties of this compound and similar compounds in a research and development setting. Further studies to elucidate precise quantitative measures of its activity in various in vitro systems would be of considerable value to the scientific community.

References

U-74389G: A Comprehensive Technical Guide on its Impact on Reactive Oxygen Species Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid, or lazaroid, has emerged as a potent inhibitor of lipid peroxidation, demonstrating significant cytoprotective effects in various models of oxidative stress-induced injury. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates the generation of reactive oxygen species (ROS), presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Core Mechanism of Action: Attenuation of ROS Generation

This compound exerts its primary antioxidant effects by directly scavenging lipid peroxyl radicals and inhibiting iron-dependent lipid peroxidation. This action interrupts the cascade of events that lead to cellular damage. Furthermore, emerging evidence suggests that this compound influences cellular signaling pathways that regulate the production of ROS and reactive nitrogen species (RNS).

Quantitative Impact on ROS and Lipid Peroxidation

The efficacy of this compound in mitigating oxidative stress has been quantified across various experimental settings. The following tables summarize the key findings on its impact on different ROS and markers of lipid peroxidation.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Generation

Experimental ModelROS MeasuredTreatment ConditionsResultReference
Hyperoxia-exposed rat type II pneumocytesSuperoxide (B77818) (O₂⁻)30 µM this compoundPrevented a 4.6-fold increase in O₂⁻ generation[1]
Hyperoxia-exposed rat type II pneumocytesHydrogen Peroxide (H₂O₂)30 µM this compoundPrevented a 6.7-fold increase in H₂O₂ generation[1]
LDL peroxidation induced by γ-radiolysisHydroxyl (.OH) and Superoxide (O₂⁻) radicalsConcentration-dependentInhibited LDL peroxidation[2]

Table 2: Effect of this compound on Lipid Peroxidation Markers

Experimental ModelMarkerTreatment ConditionsResultReference
Hyperoxia-exposed rat type II pneumocytesThiobarbituric Acid Reactive Substances (TBARS)30 µM this compoundPrevented a 2-fold increase in TBARS production[1]
LDL peroxidation induced by γ-radiolysisConjugated DienesConcentration-dependentReduced the formation of conjugated dienes[2]
LDL peroxidation induced by γ-radiolysisThiobarbituric Acid Reactive Substances (TBARS)Concentration-dependentReduced the formation of TBARS[2]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with signaling pathways that are critical in the inflammatory and oxidative stress responses. A key target is the inducible nitric oxide synthase (iNOS) pathway.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, the expression of iNOS is upregulated, leading to a sustained production of nitric oxide (NO), a reactive nitrogen species. High levels of NO can contribute to oxidative stress and cellular damage. This compound has been demonstrated to inhibit the activity of iNOS, thereby reducing the production of NO.

iNOS_Pathway_Inhibition LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) Cell Macrophage / Target Cell LPS->Cell iNOS_Induction iNOS Induction Cell->iNOS_Induction iNOS_Activity iNOS Activity iNOS_Induction->iNOS_Activity NO_Production Nitric Oxide (NO) Production iNOS_Activity->NO_Production U74389G This compound U74389G->iNOS_Activity Inhibition Oxidative_Stress Oxidative & Nitrosative Stress NO_Production->Oxidative_Stress

Caption: this compound inhibits iNOS activity, reducing NO production.

Experimental Protocols

This section details the methodologies employed in key studies to assess the impact of this compound on ROS generation and lipid peroxidation.

Measurement of Superoxide (O₂⁻) Generation in Cell Culture

Principle: The lucigenin-enhanced chemiluminescence assay is a common method for detecting superoxide production by cells. Lucigenin (B191737) reacts with superoxide anions to produce light, which can be quantified using a luminometer.

Protocol:

  • Cell Culture: Plate cells (e.g., rat type II pneumocytes) in appropriate culture vessels and grow to the desired confluence.

  • Treatment: Treat the cells with this compound at the desired concentration for a specified period. Include a vehicle-treated control group.

  • Induction of Oxidative Stress: Induce superoxide production using a stimulus such as hyperoxia or a chemical inducer (e.g., paraquat).

  • Assay:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Add a solution containing lucigenin (typically 5-250 µM) to the cells.

    • Immediately measure the chemiluminescence using a luminometer.

    • Record measurements over a time course to capture the kinetics of superoxide production.

  • Data Analysis: Express the results as relative light units (RLU) or as a fold change compared to the control group.

Measurement of Hydrogen Peroxide (H₂O₂) Production in Cell Culture

Principle: The scopoletin-horseradish peroxidase (HRP) assay is a sensitive fluorometric method for quantifying hydrogen peroxide. In the presence of HRP, hydrogen peroxide oxidizes the fluorescent compound scopoletin (B1681571) to a non-fluorescent product. The decrease in fluorescence is proportional to the concentration of hydrogen peroxide.

Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as for the superoxide assay.

  • Sample Collection: Collect the cell culture supernatant, as hydrogen peroxide is cell-permeable and diffuses into the medium.

  • Assay:

    • In a microplate, combine the cell culture supernatant with a reaction mixture containing scopoletin (typically 1-10 µM) and HRP (typically 1-5 U/mL) in a suitable buffer.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of hydrogen peroxide to quantify the amount in the samples.

  • Data Analysis: Calculate the concentration of hydrogen peroxide in the samples based on the standard curve and express the results as µM or as a fold change compared to the control.

Assessment of Lipid Peroxidation

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay:

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.

Protocol:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer.

  • Reaction:

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the sample.

    • Heat the mixture at 90-100°C for a specified time (e.g., 30-60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at approximately 532 nm or the fluorescence at an excitation of ~530 nm and emission of ~550 nm.

  • Standard Curve: Use a standard such as malondialdehyde bis(dimethyl acetal) to create a standard curve for quantification.

  • Data Analysis: Express the results as µmol of MDA per mg of protein or gram of tissue.

2. Conjugated Diene Assay:

Principle: The initial step of lipid peroxidation involves the formation of conjugated dienes, which absorb light in the UV range (230-235 nm).

Protocol:

  • Lipid Extraction: Extract lipids from the sample (e.g., LDL) using a solvent system such as chloroform:methanol.

  • Measurement:

    • Resuspend the extracted lipids in a suitable solvent (e.g., cyclohexane (B81311) or methanol).

    • Measure the absorbance of the solution at 234 nm using a UV-Vis spectrophotometer.

  • Data Analysis: An increase in absorbance at 234 nm is indicative of the formation of conjugated dienes and thus lipid peroxidation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the impact of this compound on ROS generation in a cell-based model.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound and Vehicle Control Start->Treatment Induction Induction of Oxidative Stress (e.g., Hyperoxia) Treatment->Induction ROS_Measurement ROS Measurement Induction->ROS_Measurement Lipid_Peroxidation Lipid Peroxidation Assays Induction->Lipid_Peroxidation Superoxide Superoxide Assay (e.g., Lucigenin) ROS_Measurement->Superoxide H2O2 Hydrogen Peroxide Assay (e.g., Scopoletin) ROS_Measurement->H2O2 Data_Analysis Data Analysis and Comparison Superoxide->Data_Analysis H2O2->Data_Analysis TBARS TBARS Assay Lipid_Peroxidation->TBARS Conj_Dienes Conjugated Dienes Assay Lipid_Peroxidation->Conj_Dienes TBARS->Data_Analysis Conj_Dienes->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for studying this compound's effect on ROS.

Conclusion

This compound is a promising therapeutic agent with well-documented antioxidant properties. Its ability to directly scavenge lipid peroxyl radicals and inhibit lipid peroxidation, coupled with its capacity to modulate key signaling pathways involved in ROS and RNS production, such as the iNOS pathway, underscores its potential in treating conditions associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further investigation into its effects on other ROS-generating systems and antioxidant defense mechanisms will provide a more complete understanding of its multifaceted mode of action.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of the lazaroid U-74389G in porcine models of liver ischemia-reperfusion (I/R) injury. The information is compiled from multiple preclinical studies to guide researchers in designing and executing similar experiments.

This compound is a potent antioxidant and a member of the 21-aminosteroid (lazaroid) family, known for its ability to inhibit lipid peroxidation and reduce inflammatory responses.[1] These properties make it a promising agent for mitigating the cellular damage that occurs when blood flow is restored to the liver after a period of ischemia.

Recommended Dosage and Administration

Across various studies involving porcine models of liver I/R injury, a consistent dosage of 10 mg/kg of body weight has been shown to be effective.[1][2][3] This dosage has been utilized in studies with pigs weighing between 28-35 kg.[2]

Administration of this compound is typically performed as a single bolus injection. The timing of administration is a critical parameter, with the most common approach being injection at the end of the ischemic period and immediately prior to the commencement of reperfusion.[1][3] The route of administration can be either intravenous (systemic) via the inferior vena cava or intraportal.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on this compound in porcine liver ischemia models.

Table 1: Experimental Design and Dosing

ParameterStudy 1Study 2Study 3
Animal Model SwinePigs (28-35 kg)Landrace Pigs (30 ± 2 kg)
Ischemia Induction Portal vein occlusionPortal vein and common hepatic artery occlusionPringle maneuver
Ischemia Duration 30 minutes30 minutesNot specified, hepatectomy performed
Reperfusion Duration 60 and 120 minutes60 and 120 minutes24 hours
This compound Dosage 10 mg/kg10 mg/kg10 mg/kg
Route of Administration Intravenous (inferior vena cava)IntraportalIntravenous (systemic)
Timing of Administration After ischemia, before reperfusionAfter ischemia, before reperfusionAfter Pringle maneuver removal

Table 2: Key Biochemical and Histological Findings

ParameterThis compound Treated Group vs. ControlStudy Reference
Malondialdehyde (MDA) Levels Significantly lower[2]
Tumor Necrosis Factor-alpha (TNF-α) Levels Significantly lower[2][3]
Portal Infiltration Significantly lower[2]
Inflammatory Cell Infiltration More pronounced in lazaroid group in one study[1]
Intestinal Architecture Improved[1]

Experimental Protocols

Porcine Model of Liver Ischemia-Reperfusion Injury

This protocol outlines a common method for inducing liver I/R injury in a porcine model.

a. Animal Preparation:

  • Fasting: Pigs are typically fasted overnight with free access to water.[3]

  • Anesthesia: Anesthesia is induced, for example, with an intramuscular injection of ketamine (20 mg/kg) and midazolam (0.6 mg/kg), and maintained with agents like propofol, pancuronium, and fentanyl.[2][3]

  • Surgical Preparation: A midline laparotomy is performed to expose the abdominal cavity. The portal vein and common hepatic artery are isolated to allow for occlusion.[2]

b. Ischemia Induction:

  • The portal triad (B1167595) (portal vein, hepatic artery, and bile duct) is occluded using a vascular clamp (Pringle maneuver) to induce ischemia.[3] Alternatively, only the portal vein and hepatic artery may be occluded.[2]

  • The duration of ischemia is typically maintained for 30 minutes.[1][2]

c. Reperfusion:

  • The vascular clamp is removed to allow blood flow to return to the liver, initiating the reperfusion phase.

  • The duration of reperfusion can vary, with common time points for sample collection at 60 and 120 minutes.[1][2]

Formulation and Administration of this compound
  • Formulation: this compound (Sigma-Aldrich; Merck KGaA, Darmstadt, Germany) is prepared for injection. While the specific vehicle for dissolution is not always detailed in the cited studies, sterile saline or another appropriate physiological solvent is typically used for intravenous or intraportal administration.

  • Administration Protocol:

    • At the end of the ischemic period (e.g., 30 minutes), the prepared this compound solution is administered.

    • For intravenous administration, the solution is injected slowly into the inferior vena cava.[1]

    • For intraportal administration, the injection is made directly into the portal vein.[2]

    • Immediately following administration, the vascular clamp is removed to begin reperfusion.

Visualizations

Signaling Pathway of this compound in Liver I/R Injury

U74389G_Mechanism cluster_IschemiaReperfusion Ischemia-Reperfusion Event cluster_CellularResponse Cellular Response Ischemia Ischemia Reperfusion Reperfusion ROS_Production ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation NFkB_Activation ↑ NF-κB Activation ROS_Production->NFkB_Activation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage TNFa_Release ↑ TNF-α Release NFkB_Activation->TNFa_Release Inflammation Inflammation & Leukocyte Infiltration TNFa_Release->Inflammation U74389G This compound U74389G->Lipid_Peroxidation Inhibits U74389G->Membrane_Damage Stabilizes Membrane U74389G->NFkB_Activation Inhibits U74389G->TNFa_Release Reduces

Caption: Mechanism of this compound in mitigating liver ischemia-reperfusion injury.

Experimental Workflow for this compound Administration in a Porcine Liver Ischemia Model

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Procedure Experimental Procedure cluster_Analysis Analysis Phase Animal_Prep Animal Preparation (Fasting, Anesthesia) Surgical_Prep Surgical Preparation (Laparotomy, Vessel Isolation) Animal_Prep->Surgical_Prep Induce_Ischemia Induce Ischemia (e.g., Pringle Maneuver) Surgical_Prep->Induce_Ischemia Ischemia_Period Ischemia (30 min) Induce_Ischemia->Ischemia_Period Administer_Drug Administer this compound (10 mg/kg) (IV or Intraportal) Ischemia_Period->Administer_Drug Start_Reperfusion Start Reperfusion (Remove Clamp) Administer_Drug->Start_Reperfusion Reperfusion_Period Reperfusion (60-120 min) Start_Reperfusion->Reperfusion_Period Sample_Collection Blood & Tissue Sample Collection Reperfusion_Period->Sample_Collection Biochemical_Analysis Biochemical Analysis (MDA, TNF-α) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Cell Infiltration, Tissue Damage) Sample_Collection->Histological_Analysis

Caption: Workflow for evaluating this compound in a porcine liver I/R model.

References

Application Notes and Protocols for U-74389G in Hypoxia-Reoxygenation Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in the study of hypoxia-reoxygenation (H/R) injury. This compound is a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals, making it a valuable tool for investigating the mechanisms of cellular damage during ischemia-reperfusion and for exploring potential therapeutic interventions.

Mechanism of Action

This compound's primary mechanism of action in mitigating H/R injury is its ability to inhibit lipid peroxidation at the cell membrane.[1] During hypoxia and subsequent reoxygenation, the production of reactive oxygen species (ROS) dramatically increases, leading to oxidative stress. This oxidative stress causes damage to cellular components, particularly the polyunsaturated fatty acids within cell membranes, a process known as lipid peroxidation. This can lead to loss of membrane integrity, cellular dysfunction, and eventual cell death.[1][2]

This compound intercalates into the cell membrane and acts as a free radical scavenger, breaking the chain reaction of lipid peroxidation.[1] By preserving membrane integrity, it helps to maintain cellular function and reduce the inflammatory response associated with H/R injury.[3]

Key Signaling Pathways Involved

Hypoxia-reoxygenation injury triggers a complex cascade of signaling pathways. This compound has been shown to modulate key inflammatory and apoptotic pathways that are activated during this process.

G cluster_HR Hypoxia-Reoxygenation cluster_ROS Oxidative Stress cluster_Inflammation Inflammatory Cascade cluster_Injury Cellular Injury & Death cluster_Intervention Therapeutic Intervention HR Hypoxia- Reoxygenation (Ischemia-Reperfusion) ROS ↑ Reactive Oxygen Species (ROS) HR->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates RAGE RAGE Pathway ROS->RAGE Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage p38_MAPK p38 MAPK RAGE->p38_MAPK NFkB NF-κB Activation p38_MAPK->NFkB TNFa ↑ TNF-α Release NFkB->TNFa TNFa->RAGE Positive Feedback Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6) TNFa->Cytokines Neutrophil Neutrophil Infiltration Cytokines->Neutrophil Tissue_Damage Tissue Damage Neutrophil->Tissue_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis Apoptosis->Tissue_Damage U74389G This compound U74389G->Lipid_Peroxidation inhibits U74389G->NFkB attenuates U74389G->TNFa reduces

Figure 1: Signaling pathways in H/R injury and points of this compound intervention.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound in models of ischemia-reperfusion injury.

Table 1: Effect of this compound on Biochemical Markers of Organ Damage

Organ SystemAnimal ModelBiomarkerThis compound DoseReperfusion Time% Change vs. Controlp-valueReference
RenalRatCreatinine (B1669602)10 mg/kg60 min↓ 21.02%p = 0.0001[4]
RenalRatCreatinine10 mg/kg120 min↓ 11.69% (combined effect)p = 0.0005[4]
RenalRatUrea (B33335)10 mg/kg60 min↓ 11.35%p = 0.0001[5]
RenalRatUrea10 mg/kg120 min↓ 6.31% (combined effect)p = 0.0005[5]
MyocardialRatLDH15 mg/kg60 min↓ 33.0%p < 0.001[3]
MyocardialRatLDH30 mg/kg60 min↓ 53.3%p < 0.001[3]

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

MarkerAnimal ModelTissue/FluidThis compound DoseReperfusion Time% Change vs. Controlp-valueReference
Malondialdehyde (MDA)RatPlasma15 mg/kg60 min↓ 33.6%p < 0.001[3]
Malondialdehyde (MDA)RatPlasma30 mg/kg60 min↓ 48.3%p < 0.001[3]
Malondialdehyde (MDA)RatOvarian Tissue10 mg/kg60-120 min↓ 9.85%p = 0.0005[6]
Myeloperoxidase (MPO)RatMyocardium (Area at risk)15 mg/kg60 min↓ 35.7%p < 0.05[3]
Myeloperoxidase (MPO)RatMyocardium (Area at risk)30 mg/kg60 min↓ 47.6%p < 0.05[3]
TNF-αSwineLiver Tissue10 mg/kg120 minStatistically significant reductionp = 0.01[4]

Table 3: Effect of this compound on Hematological Parameters

ParameterAnimal ModelThis compound DoseReperfusion Time% Change vs. Controlp-valueReference
Red Blood Cell Distribution Width (RDW)Rat10 mg/kg60 min↓ 4.96%p = 0.0175[7]
Mean Platelet Volume (MPV)Rat10 mg/kg60 min↑ 12.77%p = 0.0001[8]

Experimental Protocols

In Vivo Model: Rat Renal Ischemia-Reperfusion Injury

This protocol describes a common in vivo model to study the effects of this compound on renal H/R injury.

G cluster_pre Pre-operative Phase cluster_op Surgical Procedure cluster_treat Treatment & Reperfusion cluster_post Post-operative Phase & Analysis Animal_Prep Animal Preparation (40 Male Wistar Rats, ~230g) Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Animal_Prep->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Induce Ischemia (Clamp inferior aorta above renal arteries for 45 min) Laparotomy->Ischemia Reperfusion Initiate Reperfusion (Remove clamp) Ischemia->Reperfusion Treatment Administer this compound (10 mg/kg, IV into inferior vena cava) or Vehicle (Control) Reperfusion->Treatment Reperfusion_Period Reperfusion Period (Group A/C: 60 min Group B/D: 120 min) Treatment->Reperfusion_Period Sample_Collection Sample Collection (Blood via cardiac puncture) Reperfusion_Period->Sample_Collection Analysis Biochemical Analysis (e.g., Creatinine, Urea) Sample_Collection->Analysis

Figure 2: Experimental workflow for in vivo rat renal I/R model.

Materials:

  • Male Wistar rats (e.g., 231.875 g mean weight)[7]

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments for laparotomy

  • Vascular clamps

  • This compound (e.g., 10 mg/kg body weight)[4]

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration and blood collection

  • Biochemical assay kits (e.g., for creatinine, urea)

Procedure:

  • Animal Preparation: Acclimatize rats to laboratory conditions. Fast the animals overnight with free access to water before the experiment.

  • Anesthesia and Surgery: Anesthetize the rat. Perform a midline laparotomy to expose the abdominal aorta and renal arteries.

  • Induction of Ischemia: Carefully isolate the inferior aorta above the renal arteries and induce ischemia by applying a vascular clamp for 45 minutes.[4]

  • Reperfusion and Treatment: At the end of the ischemic period, remove the clamp to initiate reperfusion. Immediately administer this compound (10 mg/kg) or vehicle intravenously via the inferior vena cava.[4]

  • Reperfusion Period: Allow reperfusion to proceed for a predetermined duration (e.g., 60 or 120 minutes).[4]

  • Sample Collection: At the end of the reperfusion period, collect blood samples via cardiac puncture.

  • Biochemical Analysis: Centrifuge the blood to obtain serum and measure biochemical markers such as creatinine and urea using standard assay kits.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture

This protocol provides a general framework for studying H/R injury in a controlled in vitro environment.

G cluster_culture Cell Culture cluster_ogd Oxygen-Glucose Deprivation (OGD) cluster_reox Reoxygenation cluster_analysis Analysis Cell_Seeding Seed cells (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) and grow to confluence Wash Wash cells with PBS Cell_Seeding->Wash OGD_Medium Replace with glucose-free medium Wash->OGD_Medium Hypoxia_Chamber Place in hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 6-24 hours) OGD_Medium->Hypoxia_Chamber Reoxygenation_Medium Replace with normal glucose-containing medium Hypoxia_Chamber->Reoxygenation_Medium Normoxia Return to normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 6-24 hours) Reoxygenation_Medium->Normoxia Treatment_Addition Add this compound or vehicle at the start of reoxygenation Normoxia->Treatment_Addition Viability_Assay Cell Viability Assays (MTT, LDH release) Normoxia->Viability_Assay ROS_Measurement ROS Measurement (e.g., DCFDA staining) Normoxia->ROS_Measurement Protein_Analysis Western Blot for signaling proteins (NF-κB, TNF-α) Normoxia->Protein_Analysis

Figure 3: Experimental workflow for in vitro OGD/R model.

Materials:

  • Relevant cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells, renal epithelial cells)

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • Hypoxia chamber or incubator with gas control (for N2, O2, and CO2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay kits for cell viability (e.g., MTT, LDH), ROS detection (e.g., DCFDA), and protein analysis (e.g., Western blot antibodies for NF-κB, TNF-α)

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency in a standard incubator.

  • Induction of OGD:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the standard medium with glucose-free medium.

    • Place the cells in a hypoxic chamber and flush with a gas mixture of low oxygen (e.g., 1% O2, 5% CO2, 94% N2).

    • Incubate for a duration determined by the cell type and experimental goals (e.g., 6-24 hours).

  • Reoxygenation and Treatment:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with standard, glucose-containing medium.

    • Add this compound at various concentrations or the vehicle control to the medium.

    • Return the cells to a normoxic incubator (95% air, 5% CO2) for the desired reoxygenation period (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using assays such as MTT or measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

    • Oxidative Stress: Measure intracellular ROS production using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Signaling Pathways: Analyze the activation of key signaling proteins (e.g., phosphorylation of p38 MAPK, nuclear translocation of NF-κB, expression of TNF-α) by Western blotting or immunofluorescence.

Conclusion

This compound is a well-established and effective tool for studying the role of lipid peroxidation in hypoxia-reoxygenation injury. The provided protocols and data serve as a guide for researchers to design and interpret experiments aimed at understanding the pathophysiology of H/R injury and evaluating the therapeutic potential of antioxidant compounds. The ability of this compound to mitigate organ damage, reduce oxidative stress, and modulate inflammatory signaling pathways underscores its importance in this field of research.

References

Application Note: Protocol for Assessing U-74389G's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, also known as Tirilazad (B25892) mesylate, is a potent 21-aminosteroid (lazaroid) antioxidant that functions as a powerful inhibitor of iron-dependent lipid peroxidation.[1][2] It has demonstrated significant neuroprotective effects in preclinical models of ischemic injury, traumatic brain injury, and subarachnoid hemorrhage.[3] The primary mechanism of action of this compound is attributed to its ability to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby preventing oxidative damage to cellular components.[2] Given that mitochondria are both a primary source of reactive oxygen species (ROS) and a major target of oxidative stress, understanding the impact of this compound on mitochondrial function is crucial for elucidating its therapeutic potential.

This application note provides a comprehensive set of protocols for researchers to assess the effects of this compound on key aspects of mitochondrial health and bioenergetics. The following protocols are designed to be adaptable to various cell types and experimental conditions.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound.

Table 1: Effect of this compound on Mitochondrial Respiration

Treatment GroupBasal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
Oxidative StressorValue ± SDValue ± SDValue ± SDValue ± SD
This compound (1 µM) + StressorValue ± SDValue ± SDValue ± SDValue ± SD
This compound (10 µM) + StressorValue ± SDValue ± SDValue ± SDValue ± SD
This compound (30 µM) + StressorValue ± SDValue ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupRed/Green Fluorescence Ratio (JC-1)% of Cells with Depolarized ΔΨm
Vehicle ControlValue ± SDValue ± SD
Oxidative StressorValue ± SDValue ± SD
This compound (1 µM) + StressorValue ± SDValue ± SD
This compound (10 µM) + StressorValue ± SDValue ± SD
This compound (30 µM) + StressorValue ± SDValue ± SD

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupMitoSOX Red Fluorescence Intensity (Arbitrary Units)Fold Change vs. Stressed Control
Vehicle ControlValue ± SDN/A
Oxidative StressorValue ± SDValue ± SD
This compound (1 µM) + StressorValue ± SDValue ± SD
This compound (10 µM) + StressorValue ± SDValue ± SD
This compound (30 µM) + StressorValue ± SDValue ± SD

Table 4: Effect of this compound on Mitochondrial Permeability Transition Pore (mPTP) Opening

Treatment GroupCalcium Retention Capacity (nmol Ca²⁺/mg protein)Time to mPTP Opening (seconds)
Vehicle ControlValue ± SDValue ± SD
Oxidative StressorValue ± SDValue ± SD
This compound (1 µM) + StressorValue ± SDValue ± SD
This compound (10 µM) + StressorValue ± SDValue ± SD
This compound (30 µM) + StressorValue ± SDValue ± SD

Table 5: Effect of this compound on Cellular ATP Levels

Treatment GroupATP Concentration (µM)% of Stressed Control
Vehicle ControlValue ± SDN/A
Oxidative StressorValue ± SD100%
This compound (1 µM) + StressorValue ± SDValue ± SD
This compound (10 µM) + StressorValue ± SDValue ± SD
This compound (30 µM) + StressorValue ± SDValue ± SD

Experimental Protocols

General Cell Culture and Treatment
  • Cell Culture: Culture cells of interest (e.g., SH-SY5Y neuroblastoma, primary neurons, or other relevant cell lines) in appropriate media and conditions until they reach 80-90% confluency.

  • Induction of Oxidative Stress (Optional): To assess the protective effects of this compound, induce mitochondrial dysfunction using an appropriate stressor. Examples include:

    • H₂O₂: 100-500 µM for 1-4 hours.

    • Rotenone (Complex I inhibitor): 1-10 µM for 4-24 hours.

    • Oligomycin (ATP synthase inhibitor): 1-10 µM for 4-24 hours.

    • Glutamate (for neuronal cultures): 5-10 mM for 24 hours to induce excitotoxicity.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30, 50 µM) for a predetermined time (e.g., 1-24 hours) before and/or during the application of the oxidative stressor. Include a vehicle control (solvent alone).

Protocol for Measuring Mitochondrial Respiration

This protocol utilizes a Seahorse XFe96/XF Pro Analyzer to measure the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (supplemented with glucose, pyruvate (B1213749), and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • This compound Treatment: Pre-treat cells with this compound and/or an oxidative stressor as described in section 2.1.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Drug Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to achieve final concentrations of approximately 1.0-2.0 µM, 0.5-2.0 µM, and 0.5 µM, respectively.

  • Seahorse XF Analyzer Measurement: Calibrate the sensor cartridge and run the "Mito Stress Test" protocol on the Seahorse XF Analyzer.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration as outlined in Table 1.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1 and flow cytometry.

Materials:

  • JC-1 dye

  • FACS buffer (PBS with 1% FBS)

  • CCCP (positive control for depolarization)

  • This compound

Procedure:

  • Cell Treatment: Culture and treat cells in a 6-well plate as described in section 2.1. Include a positive control group treated with 50 µM CCCP for 15 minutes.

  • JC-1 Staining:

    • After treatment, collect the culture medium. Harvest the cells by trypsinization and combine with their respective medium.

    • Centrifuge the cells at 500 x g for 5 minutes and resuspend the pellet in 500 µL of pre-warmed culture medium containing 2 µM JC-1.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Add 2 mL of FACS buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Excite at 488 nm and collect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).

  • Data Analysis: For each sample, determine the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. Quantify the percentage of cells with low red fluorescence (depolarized).

Protocol for Measuring Mitochondrial ROS Production

This protocol uses the mitochondrial superoxide (B77818) indicator MitoSOX Red and flow cytometry.

Materials:

  • MitoSOX Red reagent

  • HBSS (Hank's Balanced Salt Solution)

  • Antimycin A (positive control for superoxide production)

  • This compound

Procedure:

  • Cell Treatment: Culture and treat cells in a 6-well plate as described in section 2.1. Include a positive control group treated with 10 µM Antimycin A for 30 minutes.

  • MitoSOX Staining:

    • After treatment, remove the culture medium and wash the cells once with warm HBSS.

    • Add 1 mL of HBSS containing 5 µM MitoSOX Red to each well.

    • Incubate for 10-20 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with warm HBSS by centrifugation at 500 x g for 5 minutes.

    • Resuspend the final cell pellet in 500 µL of HBSS.

  • Flow Cytometry: Analyze the cells immediately on a flow cytometer. Excite at ~510 nm and collect fluorescence in the appropriate channel (~580 nm, e.g., PE or similar).

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. An increase in MFI indicates higher mitochondrial superoxide levels.

Protocol for Measuring mPTP Opening (Calcium Retention Capacity)

This protocol assesses the susceptibility of isolated mitochondria to calcium-induced mPTP opening.

Materials:

  • Mitochondria isolation buffer

  • Calcium Green-5N

  • CaCl₂ solution (e.g., 1 mM)

  • Respiration buffer (e.g., KCl-based buffer with respiratory substrates like pyruvate and malate)

  • This compound

  • Cyclosporin A (mPTP inhibitor, positive control)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup:

    • In a 96-well black plate, add respiration buffer containing 0.5-1 µM Calcium Green-5N and respiratory substrates.

    • Add the isolated mitochondria to a final concentration of 0.25-0.5 mg/mL.

    • Add this compound, vehicle, or Cyclosporin A (1 µM) to the respective wells.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to kinetic mode (excitation ~506 nm, emission ~531 nm).

    • After a baseline reading, inject pulses of CaCl₂ (e.g., 10-20 nmol) every 60-120 seconds.

  • Data Analysis: Mitochondrial calcium uptake will be observed as a transient spike in fluorescence followed by a return to baseline. mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated calcium. The total amount of calcium added before this sustained increase is the calcium retention capacity (CRC).

Protocol for Measuring Cellular ATP Levels

This protocol uses a luciferase-based bioluminescence assay.

Materials:

  • Commercial luciferase-based ATP assay kit (e.g., ATPlite)

  • Opaque 96-well plates

  • This compound

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat them as described in section 2.1.

  • ATP Assay:

    • Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves adding a cell lysis reagent to release ATP, followed by the addition of the luciferase/luciferin substrate solution.

  • Luminescence Measurement: Measure the luminescence on a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample based on the standard curve and normalize to cell number or protein concentration.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Mitochondrial Protection

The primary action of this compound is the inhibition of lipid peroxidation. This action is upstream of many deleterious events in mitochondria. The following diagram illustrates a plausible signaling pathway for the protective effects of this compound.

G cluster_mito Mitochondrial Consequences Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) ROS Increased ROS Production Oxidative_Stress->ROS Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Mito_Dysfunction Mitochondrial Dysfunction Lipid_Peroxidation->Mito_Dysfunction Mito_Integrity Mitochondrial Integrity and Function Preserved U74389G This compound U74389G->Lipid_Peroxidation Inhibits U74389G->Mito_Integrity Promotes mPTP mPTP Opening Mito_Dysfunction->mPTP Membrane_Depol ΔΨm Depolarization Mito_Dysfunction->Membrane_Depol Cell_Death Cell Death mPTP->Cell_Death ATP_Depletion ATP Depletion Membrane_Depol->ATP_Depletion ATP_Depletion->Cell_Death Cell_Survival Cell Survival Mito_Integrity->Cell_Survival

Caption: Proposed mechanism of this compound in protecting mitochondria from oxidative stress.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on mitochondrial function.

G cluster_assays start Start: Cell Culture treatment Treatment: 1. Vehicle Control 2. Oxidative Stressor 3. This compound + Stressor start->treatment assays Mitochondrial Function Assays treatment->assays respiration Mitochondrial Respiration (Seahorse XF) mmp Mitochondrial Membrane Potential (JC-1 Assay) ros Mitochondrial ROS (MitoSOX Assay) mptp mPTP Opening (CRC Assay) atp ATP Levels (Luciferase Assay) analysis Data Analysis and Visualization respiration->analysis mmp->analysis ros->analysis mptp->analysis atp->analysis conclusion Conclusion on this compound Effect analysis->conclusion

Caption: General experimental workflow for assessing the impact of this compound.

References

Application Note and Protocol: Measuring Lipid Peroxidation Inhibition by U-74389G in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process in cellular injury, implicated in a wide range of pathologies including neurodegenerative diseases, ischemia-reperfusion injury, and inflammation. This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can damage cellular macromolecules and disrupt membrane integrity. U-74389G is a 21-aminosteroid (lazaroid) that has demonstrated potent antioxidant properties by inhibiting iron-dependent lipid peroxidation.[1] It is believed to act by scavenging lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation.[2][3] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on lipid peroxidation in tissue homogenates using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Mechanism of Action of this compound in Lipid Peroxidation

This compound is a synthetic 21-aminosteroid designed to localize within cell membranes. Its primary mechanism of antioxidant activity is the scavenging of lipid peroxyl radicals, which are key intermediates in the propagation of lipid peroxidation. By donating a hydrogen atom to the peroxyl radical, this compound neutralizes it and terminates the chain reaction. This action helps to preserve membrane integrity and function. Additionally, these compounds may also exert membrane-stabilizing effects.

Mechanism of this compound in Lipid Peroxidation Inhibition ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA initiates Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Peroxyl_Radical->Lipid_Radical propagates chain reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Aldehydes Reactive Aldehydes (MDA, 4-HNE) Lipid_Hydroperoxide->Aldehydes decomposes Cell_Damage Cellular Damage Aldehydes->Cell_Damage U74389G This compound U74389G->Lipid_Peroxyl_Radical scavenges Experimental Workflow for TBARS Assay start Start homogenize Prepare Tissue Homogenate start->homogenize add_reagents Add Homogenate, this compound, and Induction Agent homogenize->add_reagents incubate_37 Incubate at 37°C add_reagents->incubate_37 add_tca_tba Add TCA and TBA incubate_37->add_tca_tba incubate_100 Incubate at 95-100°C add_tca_tba->incubate_100 centrifuge Centrifuge incubate_100->centrifuge measure Measure Absorbance at 532 nm centrifuge->measure analyze Analyze Data measure->analyze end End analyze->end

References

Application Notes and Protocols: U-74389G for Protecting Against Cisplatin-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin (B142131) (cis-diamminedichloroplatinum II) is a potent and widely used chemotherapeutic agent for treating various solid-organ cancers, including those of the head, neck, lungs, and ovaries.[1] However, its clinical utility is often limited by severe side effects, most notably dose-dependent nephrotoxicity.[1][2] Cisplatin-induced kidney injury is a complex process involving oxidative stress, inflammation, DNA damage, and apoptosis, primarily affecting the proximal tubular epithelial cells.[1][3][4]

U-74389G, a member of the 21-aminosteroid (lazaroid) family, is a potent antioxidant that inhibits iron-dependent lipid peroxidation.[5] It has demonstrated protective effects in various models of tissue injury, including acute renal failure.[6][7] This document provides an overview of the mechanisms of cisplatin-induced nephrotoxicity and the potential, though not yet fully established, application of this compound as a protective agent. It is important to note that while this compound has shown promise in other forms of kidney injury, its efficacy specifically against cisplatin-induced nephrotoxicity is not well-documented and at least one study found no significant protective effect.[5]

Mechanisms of Cisplatin-Induced Nephrotoxicity

Cisplatin exerts its toxic effects on renal cells through a multi-faceted mechanism:

  • Cellular Uptake and Accumulation: Cisplatin is transported into renal proximal tubular cells primarily by the organic cation transporter 2 (OCT2).[1][8]

  • DNA Damage and Apoptosis: Inside the cell, cisplatin forms adducts with nuclear and mitochondrial DNA, triggering cell cycle arrest and apoptosis.[1][9] This activates intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][10]

  • Oxidative Stress: Cisplatin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and depletion of antioxidant defenses like glutathione (B108866) (GSH).[11][12][13]

  • Inflammation: The initial injury triggers an inflammatory response, characterized by the production of pro-inflammatory cytokines such as TNF-α, leading to further tissue damage.[1][3]

  • Mitochondrial Dysfunction: Cisplatin directly damages mitochondria, impairing cellular energy metabolism and amplifying oxidative stress.[9][11]

Proposed Protective Mechanism of this compound

Based on studies in other models of acute kidney injury, the protective effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties:

  • Inhibition of Lipid Peroxidation: As a potent inhibitor of iron-catalyzed lipid peroxidation, this compound can protect cell membranes from oxidative damage.[5]

  • Reduction of Oxidative Stress: this compound attenuates the generation of free radicals.[6][7]

  • Anti-inflammatory Effects: this compound has been shown to reduce the expression of NF-κB, a key regulator of inflammation.[6][7]

Below is a diagram illustrating the signaling pathways involved in cisplatin-induced nephrotoxicity.

cisplatin_nephrotoxicity Cisplatin Cisplatin OCT2 OCT2 Transporter Cisplatin->OCT2 PTEC Proximal Tubule Epithelial Cell OCT2->PTEC Enters DNA_Damage Nuclear & Mitochondrial DNA Damage PTEC->DNA_Damage Mitochondria Mitochondrial Dysfunction PTEC->Mitochondria Inflammation Inflammation (↑ TNF-α, NF-κB) PTEC->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Inflammation->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Signaling pathways in cisplatin-induced nephrotoxicity.

The following diagram illustrates the proposed mechanism of action for this compound.

u74389g_mechanism U74389G This compound ROS Reactive Oxygen Species (ROS) U74389G->ROS Lipid_Peroxidation Lipid Peroxidation U74389G->Lipid_Peroxidation NFkB NF-κB Activation U74389G->NFkB ROS->Lipid_Peroxidation Cell_Injury Cellular Injury Lipid_Peroxidation->Cell_Injury Inflammation Inflammation NFkB->Inflammation Inflammation->Cell_Injury experimental_workflow Start Start: Animal Model (e.g., Rats or Mice) Grouping Divide into Experimental Groups: 1. Control 2. Cisplatin Only 3. Cisplatin + this compound 4. This compound Only Start->Grouping Pretreatment Pre-treatment with this compound (e.g., 10 mg/kg, i.p. for X days) Grouping->Pretreatment Cisplatin_Admin Induce Nephrotoxicity: Single dose of Cisplatin (e.g., 7 mg/kg, i.p.) Pretreatment->Cisplatin_Admin Monitoring Monitor Animals: Body weight, water intake, urine output Cisplatin_Admin->Monitoring Sample_Collection Sample Collection at 72h post-Cisplatin: Blood (for BUN, Creatinine) Urine (for Proteinuria) Monitoring->Sample_Collection Tissue_Harvest Euthanize and Harvest Kidneys Sample_Collection->Tissue_Harvest Analysis Analysis: 1. Histopathology (H&E staining) 2. Oxidative Stress Markers (MDA, GSH) 3. Inflammatory Markers (TNF-α, NF-κB) 4. Apoptosis Markers (Caspase-3) Tissue_Harvest->Analysis End End: Data Interpretation and Conclusion Analysis->End

References

Troubleshooting & Optimization

Optimizing U-74389G dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of U-74389G in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 16-desmethyl-tirilazad, is a 21-aminosteroid (lazaroid) that functions as a potent antioxidant. Its primary mechanism of action is the inhibition of lipid peroxidation.[1][2] It acts as a scavenger of lipid peroxyl radicals within cell membranes, thereby protecting cells from oxidative damage.[1] This protective effect has been observed in various models of ischemia-reperfusion injury and other conditions associated with oxidative stress.

Q2: In what experimental models has this compound shown therapeutic potential?

A2: this compound has demonstrated protective effects in a range of preclinical models, including:

  • Traumatic brain injury[2][3]

  • Ischemia-reperfusion injury in the liver, kidney, and heart[4][5]

  • Endotoxin shock[6]

  • Lung injury following thoracoabdominal aortic occlusion[7]

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate inflammatory signaling pathways. Notably, it can inhibit the activity of inducible nitric oxide synthase (iNOS) and suppress the activation of the transcription factor NF-κB, which plays a key role in the expression of pro-inflammatory genes.

Troubleshooting Guide

Issue: Poor solubility of this compound in aqueous solutions.

Possible Cause: this compound has limited solubility in aqueous buffers such as PBS.

Solution:

  • For in vitro experiments, consider dissolving this compound in an organic solvent first, such as DMSO or DMF, before further dilution in your aqueous experimental medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • For in vivo administration, a suitable vehicle is required. Some studies have used a lazaroid vehicle for intravenous administration.[4] It is recommended to consult the manufacturer's instructions or relevant literature for the specific formulation of the vehicle.

Issue: Inconsistent results in in vivo experiments.

Possible Causes:

  • Dosage and Administration Route: The therapeutic effect of this compound is dose-dependent and can be influenced by the route of administration (e.g., intravenous vs. intraperitoneal).

  • Timing of Administration: The timing of this compound administration relative to the induced injury (e.g., ischemia-reperfusion) is critical for its efficacy.

  • Animal Model Variability: The pathophysiology of the disease model and the species of animal used can affect the outcome.

Solutions:

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dosage for your specific experimental model and desired therapeutic effect. Refer to the dosage tables below for guidance on ranges used in previous studies.

  • Optimize Administration Timing: Based on the literature for your specific model, determine the most effective window for this compound administration (e.g., before, during, or after the injury).

  • Standardize Experimental Procedures: Ensure all experimental procedures, including the induction of injury and the administration of this compound, are highly standardized to minimize variability.

Issue: Difficulty in assessing the antioxidant effect of this compound.

Possible Cause: The chosen assay for measuring lipid peroxidation may not be sensitive enough or may be prone to artifacts.

Solution:

  • Use a Validated Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method to measure malondialdehyde (MDA), an end product of lipid peroxidation. Ensure the protocol is followed carefully.

  • Consider Alternative Markers: In addition to TBARS, consider measuring other markers of oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE) or protein carbonyls, for a more comprehensive assessment.

  • Include Positive and Negative Controls: Always include appropriate positive (e.g., a known pro-oxidant) and negative (vehicle) controls in your assay to validate the results.

Quantitative Data

Table 1: this compound Dosage in a Rat Model of Traumatic Brain Injury

Dosage (mg/kg)Administration RouteFrequencyOutcome
0.3 (IV) + 1 (IP)Intravenous + IntraperitonealIV at 15 min and 2 hrs post-injury, IP at 8 hrs post-injury-
1 (IV) + 3 (IP)Intravenous + IntraperitonealIV at 15 min and 2 hrs post-injury, IP at 8 hrs post-injurySignificantly improved mitochondrial respiration
3 (IV) + 10 (IP)Intravenous + IntraperitonealIV at 15 min and 2 hrs post-injury, IP at 8 hrs post-injury-
10 (IV) + 30 (IP)Intravenous + IntraperitonealIV at 15 min and 2 hrs post-injury, IP at 8 hrs post-injury-
3--Significantly reduced superoxide (B77818) anion concentrations 60 min after TBI

Data sourced from Hill et al., 2020 and McIntosh et al., 1998.

Table 2: this compound Dosage in a Canine Liver Preservation Model

Dosage (mg/kg)Administration RouteOutcome (5-day survival)
6Intravenous60%
10Intravenous100%
15Intravenous80%

Data sourced from Todo et al., 1995.

Table 3: this compound Dosage in Rat Models of Ischemia-Reperfusion Injury

OrganDosage (mg/kg)Administration RouteOutcome
Kidney10IntravenousSignificantly decreased creatinine (B1669602) levels
Small Intestine10-Protected against oxidative damage by inhibiting lipid peroxidation

Data sourced from Tsompos et al., 2016 and Andreadou et al., 2009.

Table 4: this compound Dosage in a Rat Model of Endotoxin Shock

Dosage (mg/kg)Administration RouteOutcome (Survival Rate at 72h)
7.5Intravenous-
15IntravenousProtected against lethality
30Intravenous80%

Data sourced from Altavilla et al., 1999.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Determine the required concentration for your experiment.

  • Consult the manufacturer's data sheet for solubility information in various solvents. This compound is soluble in organic solvents such as DMSO and DMF.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C as recommended by the manufacturer. For working solutions, dilute the stock solution in the appropriate vehicle or cell culture medium immediately before use.

Protocol 2: In Vivo Administration of this compound in Rats

This is a general guideline and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) protocols.

  • Prepare the this compound solution for injection by diluting the stock solution in a sterile vehicle suitable for the chosen administration route (e.g., saline for intravenous injection). The final concentration should be calculated based on the desired dosage and the animal's body weight.

  • For intravenous (IV) injection:

    • Anesthetize the rat according to your approved protocol.

    • Access a suitable vein (e.g., tail vein).

    • Inject the this compound solution slowly at a controlled rate.

  • For intraperitoneal (IP) injection:

    • Properly restrain the rat.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Inject the this compound solution.

  • Monitor the animal closely after administration for any adverse reactions.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a general guideline for the TBARS assay and may need optimization for specific sample types.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl) on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for the assay.

  • TBARS Reaction:

    • To a microcentrifuge tube, add the sample supernatant.

    • Add a solution of thiobarbituric acid (TBA) in an acidic solution (e.g., trichloroacetic acid, TCA).

    • Incubate the mixture at 95°C for 60 minutes. This allows for the reaction between MDA in the sample and TBA.

    • Cool the tubes on ice to stop the reaction.

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Transfer the supernatant to a new tube or a microplate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

  • Quantification:

    • Prepare a standard curve using a known concentration of MDA.

    • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

    • Normalize the MDA concentration to the protein concentration of the sample.

Visualizations

experimental_workflow General Experimental Workflow for this compound In Vivo Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare this compound Solution admin Administer this compound (or Vehicle) prep_drug->admin prep_animal Animal Acclimatization induction Induce Injury Model (e.g., Ischemia) prep_animal->induction induction->admin sampling Collect Samples (Tissue, Blood) admin->sampling assay Perform Assays (e.g., TBARS, Western Blot) sampling->assay data_analysis Data Analysis assay->data_analysis signaling_pathway This compound Mechanism of Action on Inflammatory Pathways U74389G This compound ROS Reactive Oxygen Species (ROS) (e.g., Lipid Peroxides) U74389G->ROS Inhibits NFkB_activation NF-κB Activation U74389G->NFkB_activation Inhibits ROS->NFkB_activation Inflammatory_Stimulus Inflammatory Stimulus (e.g., Ischemia/Reperfusion) Inflammatory_Stimulus->ROS iNOS_expression iNOS Expression NFkB_activation->iNOS_expression Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes Inflammation Inflammation & Tissue Damage iNOS_expression->Inflammation Pro_inflammatory_genes->Inflammation

References

Improving the solubility of U-74389G for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of U-74389G in cell culture experiments, with a focus on improving its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate, is a potent antioxidant. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation.[1][2] Lipid peroxidation is a chain reaction that damages cell membranes and generates reactive aldehydes, which can disrupt cellular signaling. By inhibiting this process, this compound protects cells from oxidative damage.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q3: What is the recommended starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific application. A common starting range for in vitro studies is 1-50 µM.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, you can dissolve the compound at 10-20 mg/mL in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: My this compound is precipitating when I add it to my cell culture medium. What should I do?

A5: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide: this compound Precipitation

Issue: A precipitate is observed immediately or after a short time when adding the this compound stock solution to the cell culture medium.

This "crashing out" occurs because the compound's solubility limit is exceeded in the aqueous environment of the medium.

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility. Lower the final working concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume of media.
Low Temperature of Media The solubility of this compound may be lower in cold media. Always use pre-warmed (37°C) cell culture media.
Interaction with Media Components This compound may interact with components in the media, such as salts or proteins, leading to the formation of insoluble complexes. If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds by binding to proteins like albumin.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower. If higher concentrations are necessary to maintain solubility, ensure you run a vehicle control with the same DMSO concentration to account for any solvent effects.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

Solvent Solubility Source
Dimethylformamide (DMF)36.3 mg/mLCayman Chemical[2]
Dimethyl Sulfoxide (DMSO)35.3 mg/mLCayman Chemical[2]
DMSO25 mg/mLStressMarq Biosciences[1], LKT Labs[3]
Ethanol20 mg/mLStressMarq Biosciences[1]
Ethanol25 mg/mLLKT Labs[3]
Ethanol1.36 mg/mLCayman Chemical[2]
DMSO:PBS (pH 7.2) (1:1)0.05 mg/mLCayman Chemical[2]
WaterInsolubleStressMarq Biosciences[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 726.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock solution, you will need 7.27 mg of this compound.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Prepare an intermediate dilution by adding the calculated volume of the DMSO stock solution to a small volume of pre-warmed medium (e.g., 100 µL). Mix gently by pipetting up and down.

  • Add the intermediate dilution to the final volume of cell culture medium to achieve the desired concentration.

  • Gently mix the final solution before adding it to your cells.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Visualizations

Signaling Pathway: this compound Inhibition of Lipid Peroxidation and Downstream Effects

U74389G_Mechanism ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane PUFA->LipidPerox ReactiveAldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) LipidPerox->ReactiveAldehydes CellDamage Cell Membrane Damage LipidPerox->CellDamage U74389G This compound U74389G->LipidPerox Inhibits SignalingPathways Alteration of Signaling Pathways ReactiveAldehydes->SignalingPathways NFkB NF-κB Activation SignalingPathways->NFkB Apoptosis Apoptosis SignalingPathways->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Mechanism of this compound action.

Experimental Workflow: Preparing this compound for Cell Culture

Experimental_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in 100% DMSO to make a concentrated stock solution (e.g., 10 mM) Weigh->Dissolve Store 3. Aliquot and store at -20°C or -80°C Dissolve->Store Dilute1 4. Prepare intermediate dilution in pre-warmed (37°C) cell culture medium Store->Dilute1 Dilute2 5. Prepare final working solution in pre-warmed (37°C) cell culture medium Dilute1->Dilute2 Treat 6. Add to cells Dilute2->Treat End End: Experiment Treat->End

Caption: Workflow for this compound preparation.

Logical Relationship: Troubleshooting this compound Precipitation

Troubleshooting_Logic Problem Problem: this compound Precipitates in Media Cause1 High Final Concentration? Problem->Cause1 Solution1 Decrease final concentration Cause1->Solution1 Yes Cause2 Rapid Dilution? Cause1->Cause2 No Resolved Problem Resolved Solution1->Resolved Solution2 Use serial dilution in warm media Cause2->Solution2 Yes Cause3 Cold Media? Cause2->Cause3 No Solution2->Resolved Solution3 Use pre-warmed (37°C) media Cause3->Solution3 Yes Cause3->Resolved No Solution3->Resolved

Caption: Troubleshooting precipitation issues.

References

Technical Support Center: U-74389G Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of U-74389G in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a decrease in the efficacy of my this compound solution over time in my cell culture experiments. What could be the cause?

A1: A decrease in efficacy often points to the degradation of this compound in your experimental setup. Several factors can contribute to this instability. Please refer to the troubleshooting guide below to identify the potential cause and find a solution.

Troubleshooting Guide: Decreased Efficacy of this compound in Solution
Potential Cause Troubleshooting Steps Recommended Action
Improper Storage of Stock Solution Verify that your stock solution is stored at the recommended temperature and protected from light.[1]Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure vials are tightly sealed to prevent moisture absorption.
Degradation in Working Solution The stability of this compound in your final experimental medium may be limited. Factors like pH, temperature, and exposure to light can accelerate degradation.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods.
Oxidation As an antioxidant, this compound can be consumed by reacting with oxidizing agents in your medium.Consider de-gassing your media or using an inert atmosphere if your experimental setup allows. Minimize headspace in storage vials.
Adsorption to Labware This compound, like other lipophilic compounds, may adsorb to certain plastics over time, reducing its effective concentration.Use low-protein-binding polypropylene (B1209903) or glass labware for preparing and storing this compound solutions.
pH of the Medium The stability of 21-aminosteroids can be pH-dependent. Extreme pH values in your culture medium could lead to hydrolysis or other degradation pathways.Ensure the pH of your experimental medium is within a stable physiological range (typically pH 7.2-7.4) and is well-buffered.

Q2: How can I assess the stability of my this compound solution during a long-term experiment?

A2: To quantitatively assess the stability of this compound, you will need to use an appropriate analytical method to measure its concentration over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure. Method validation for your specific experimental conditions is crucial.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of calibration standards by diluting the stock solution in your experimental medium to cover the expected concentration range.

  • Sample Collection:

    • At designated time points throughout your experiment (e.g., 0, 24, 48, 72 hours), collect aliquots of your this compound-containing medium.

    • Immediately freeze the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a common choice for separating small molecules like this compound.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: Consistent for all samples and standards.

    • Flow Rate: Optimized for good separation.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in your experimental samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Q3: My this compound is in solid form. What are the best practices for long-term storage?

A3: Proper storage of solid this compound is critical to maintain its integrity.

Table: Recommended Storage Conditions for Solid this compound
Parameter Recommendation Rationale
Temperature -20°CTo minimize thermal degradation.
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).To protect from moisture and oxidation.
Light Protect from light by using an amber vial or storing in the dark.To prevent photodegradation.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Investigating this compound Instability

G cluster_0 Problem Identification cluster_1 Troubleshooting & Hypothesis cluster_2 Experimental Validation cluster_3 Solution & Optimization A Inconsistent or Decreased This compound Efficacy B Review Storage & Handling Procedures A->B C Hypothesize Degradation (pH, Temp, Light, Oxidation) A->C D Consider Adsorption to Labware A->D E Prepare Fresh Solutions for Each Experiment B->E F Conduct a Time-Course Stability Study (HPLC) C->F G Test Different Labware (e.g., Glass vs. Plastic) D->G H Implement Optimized Storage & Handling Protocols E->H I Determine Usable Lifetime of Working Solutions F->I J Select Appropriate Labware Material G->J G cluster_0 Stress Factors cluster_1 This compound and Potential Degradants stress Light (Photodegradation) parent This compound (Active Compound) acid_base Acid/Base (Hydrolysis) oxygen Oxygen (Oxidation) heat Heat (Thermal Degradation) hydrolyzed Hydrolyzed Products parent->hydrolyzed Hydrolysis oxidized Oxidized Products parent->oxidized Oxidation photoisomers Photoisomers/ Photodegradants parent->photoisomers Photolysis thermal_degradants Thermal Degradants parent->thermal_degradants Thermolysis

References

How to minimize off-target effects of U-74389G in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for U-74389G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a 21-aminosteroid (lazaroid), is primarily known for its potent antioxidant properties. It functions as an inhibitor of iron-dependent lipid peroxidation, protecting cell membranes from oxidative damage. This mechanism is key to its therapeutic potential in conditions associated with ischemia-reperfusion injury.

Q2: What are the known or potential off-target effects of this compound?

A2: While primarily acting as an antioxidant, this compound has been observed to have other biological effects that may be considered off-target. The most characterized potential off-target interaction is with the glucocorticoid receptor (GR) .[1] One study has shown that this compound can inhibit the pro-osteogenic response to IL-1β in aortic valve interstitial cells through a mechanism involving the glucocorticoid receptor and inhibition of the NF-κB pathway.[1]

Other reported in vivo effects that could be indicative of off-target activity include:

  • A non-significant increase in serum testosterone (B1683101) levels (hypertestosteronemic effect).[2][3]

  • An increase in mean platelet volume (MPV) and platelet distribution width (PDW).[4][5][6]

It is important to note that the broader class of 21-aminosteroids, to which this compound belongs, are designed to lack classical glucocorticoid activity.[7][8] However, some effects on adrenocorticotropin secretion have been reported for other lazaroids.[7]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Dose-Response Analysis: Determine the minimal effective concentration of this compound that achieves the desired antioxidant effect in your specific model. Off-target effects are often observed at higher concentrations.

  • Use of Specific Antagonists: If you suspect an off-target effect is mediated by a specific receptor (e.g., the glucocorticoid receptor), use a selective antagonist for that receptor as a control. For instance, the glucocorticoid receptor antagonist mifepristone (B1683876) has been shown to block certain effects of this compound.[1]

  • Appropriate Controls: Always include vehicle-only controls in your experiments. Additionally, consider using a structurally different antioxidant as a comparator to distinguish between general antioxidant effects and compound-specific effects.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Troubleshooting Guides

Issue 1: Unexpected changes in gene expression or signaling pathways unrelated to oxidative stress.

You observe modulation of pathways known to be regulated by steroid hormones (e.g., inflammatory responses, cell proliferation) that cannot be directly explained by the antioxidant activity of this compound.

Potential Cause: Interaction with the Glucocorticoid Receptor (GR).

Troubleshooting Workflow:

A Unexpected Gene Expression Changes Observed B Hypothesis: Off-target effect via Glucocorticoid Receptor (GR) A->B C Experiment 1: Co-treatment with a GR Antagonist (e.g., Mifepristone) B->C D Result: Unexpected effect is blocked or reversed C->D F Result: Unexpected effect persists C->F E Conclusion: Effect is likely mediated by GR D->E G Experiment 2: Glucocorticoid Receptor Binding Assay F->G I Experiment 3: GR Transactivation Assay F->I H Conclusion: Effect is likely GR-independent. Consider other off-targets. G->H If no binding I->H If no change in reporter activity

Caption: Troubleshooting workflow for unexpected signaling events.

Detailed Steps:

  • Co-treatment with a GR Antagonist: In your experimental system, treat cells with this compound in the presence and absence of a specific GR antagonist, such as mifepristone. If the unexpected effect is abolished or significantly reduced in the presence of the antagonist, it strongly suggests GR involvement.[1]

  • Glucocorticoid Receptor Binding Assay: Perform a competitive binding assay to determine if this compound directly displaces a known GR ligand from the receptor. This will provide evidence of a direct interaction.

  • GR Transactivation Assay: Utilize a reporter gene assay to assess whether this compound can act as an agonist or antagonist of GR-mediated gene transcription.

Issue 2: Unexplained cytotoxicity observed in cell-based assays.

You are observing cell death at concentrations intended to be purely antioxidant.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Step 1: Determine Cytotoxic Concentration 50 (CC50) A->B C Step 2: Compare CC50 with Effective Concentration 50 (EC50) for antioxidant activity B->C D Result: CC50 >> EC50 (Good Therapeutic Window) C->D F Result: CC50 ≈ EC50 (Narrow Therapeutic Window) C->F E Conclusion: Use concentrations below cytotoxic range. D->E G Step 3: Investigate Off-Target Cytotoxicity F->G H Orthogonal Cytotoxicity Assays (e.g., LDH vs. MTS) G->H I Broad Panel Screening (e.g., Kinase, GPCR panels) G->I J Conclusion: Identify potential off-target responsible for cytotoxicity. I->J U74389G This compound LipidPeroxidation Lipid Peroxidation U74389G->LipidPeroxidation On-Target Inhibition GR Glucocorticoid Receptor (GR) U74389G->GR Potential Off-Target Interaction Platelets Platelets U74389G->Platelets Potential Off-Target Effect Testosterone Testosterone Synthesis/Metabolism U74389G->Testosterone Potential Off-Target Effect CellMembrane Cell Membrane Protection NFkB NF-κB Pathway GR->NFkB Modulation GeneExpression Altered Gene Expression NFkB->GeneExpression MPV_PDW Increased MPV/PDW Platelets->MPV_PDW TestosteroneLevels Increased Testosterone Levels Testosterone->TestosteroneLevels

References

Addressing the short half-life of U-74389G in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 21-aminosteroid (lazaroid) U-74389G. The content is designed to address challenges related to its short half-life and provide practical guidance for robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 21-aminosteroid, also known as a lazaroid, that functions as a potent antioxidant. Its primary mechanism of action is the inhibition of lipid peroxidation in cell membranes, which protects cells from oxidative damage.[1][2] It achieves this by scavenging lipid peroxyl radicals, thereby interrupting the chain reaction of lipid degradation. This protective effect makes it a valuable tool in models of ischemic injury, such as spinal cord injury and stroke, where oxidative stress is a major contributor to secondary damage.

Q2: What is the half-life of this compound and how does it impact my experiments?

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a powder. For in vitro and in vivo studies, it is often dissolved in a suitable solvent. While specific solubility data for this compound is not detailed in the search results, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds and is miscible with water.[8][9][10] It is recommended to prepare a stock solution in 100% DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer, such as phosphate-buffered saline (PBS). It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% in cell culture). For storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at room temperature may be limited, so it is best to prepare fresh dilutions for each experiment.

Troubleshooting Guides

In Vivo Experiments

Issue: Inconsistent or lack of therapeutic effect in animal models.

  • Possible Cause 1: Sub-therapeutic drug concentration due to short initial half-life.

    • Troubleshooting Strategy:

      • Bolus Dosing with Maintenance Doses: Administer an initial loading dose to rapidly achieve a therapeutic concentration, followed by smaller, more frequent maintenance doses to counteract the initial rapid clearance. For example, in studies with Tirilazad (B25892), an initial dose was often followed by doses at 2, 3, or 6-hour intervals.[11][12]

      • Continuous Intravenous Infusion: For longer-term studies requiring stable plasma concentrations, continuous intravenous infusion is the gold standard.[1][3][13][14][15] This can be achieved using surgically implanted catheters connected to an infusion pump. This method bypasses the peaks and troughs of intermittent injections.

  • Possible Cause 2: Inadequate dosing frequency for the experimental window.

    • Troubleshooting Strategy:

      • Pharmacokinetic Pilot Study: If feasible, conduct a pilot pharmacokinetic study in your specific animal model to determine the actual half-life and clearance of this compound. This will provide empirical data to guide your dosing regimen.

      • Review of Similar Compounds: In the absence of specific data for this compound, refer to dosing regimens for Tirilazad in similar animal models as a starting point, and adjust as necessary based on your experimental outcomes.

Issue: Observed toxicity or adverse events in long-term studies.

  • Possible Cause: Drug accumulation due to the long terminal half-life with repeated dosing.

    • Troubleshooting Strategy:

      • Dose Adjustment: If signs of toxicity are observed after several days of treatment, consider reducing the maintenance dose or decreasing the dosing frequency.

      • Therapeutic Drug Monitoring: If analytical methods are available, monitor plasma concentrations of this compound to ensure they remain within the therapeutic window and do not reach toxic levels.

      • "Drug Holiday" Periods: For very long-term studies, incorporating "drug holiday" periods (days without treatment) may be necessary to allow for drug clearance and reduce the risk of accumulation-related toxicity.

In Vitro Experiments

Issue: High variability or lower-than-expected efficacy in cell-based assays.

  • Possible Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting Strategy:

      • Fresh Media Changes: Replace the culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 4-6 hours) to maintain a consistent concentration.

      • Stability Assessment: If possible, quantify the concentration of this compound in your culture medium over time to determine its stability under your specific experimental conditions (temperature, pH, media components).

  • Possible Cause 2: Non-specific binding to plasticware or serum proteins.

    • Troubleshooting Strategy:

      • Use of Low-Binding Plates: Utilize low-protein-binding microplates and tubes to minimize the loss of the compound to plastic surfaces.

      • Serum Concentration: Be aware that this compound may bind to proteins in fetal bovine serum (FBS) or other serum components in your culture medium, reducing its free concentration. Consider this when determining the optimal working concentration. You may need to use a higher nominal concentration in the presence of serum to achieve the desired effective concentration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Tirilazad Mesylate (U-74006F) - A this compound Analog

Dosing RegimenApparent Elimination Half-life (t½)Key ObservationsReference
Single Intravenous Dose~3.7 hoursRapid initial clearance.[3]
Multiple Intravenous Doses61.2 - 123 hoursSignificant accumulation with repeated administration.[4][5]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in a Rat Model

This protocol is a general guideline and should be adapted based on the specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Surgical Preparation:

    • Anesthetize the rat according to your approved protocol.

    • Surgically implant a catheter into the jugular or femoral vein.

    • Exteriorize the catheter at the dorsal scapular region and connect it to a swivel system to allow the animal free movement.

    • Allow the animal to recover from surgery for at least 24-48 hours before starting the infusion.

  • Infusion Pump Setup:

    • Prepare a sterile solution of this compound in a suitable vehicle.

    • Load the solution into a sterile syringe and place it in a calibrated infusion pump.

    • Connect the syringe to the catheter via the swivel system, ensuring no air bubbles are in the line.

  • Infusion:

    • Begin the infusion at the desired rate. The rate should be calculated based on the target steady-state plasma concentration and the clearance rate of the drug (if known).

    • Monitor the animal regularly for any signs of distress or adverse reactions.

Protocol 2: Intermittent Bolus Dosing in a Rat Model of Spinal Cord Injury

This protocol is based on regimens used for lazaroids in acute injury models.

  • Injury Induction:

    • Induce spinal cord injury in anesthetized rats using a standardized method (e.g., weight-drop or clip compression).

  • Drug Administration:

    • Administer an initial intravenous bolus dose of this compound (e.g., 3 mg/kg) within 30 minutes of injury.

    • Follow with maintenance doses (e.g., 1.5 mg/kg) at 2 and 6 hours post-injury.

    • Continue with further reduced doses every 4-6 hours for the desired duration of the acute treatment phase.

Visualizations

Signaling Pathways

Lipid_Peroxidation_Pathway Lipid Peroxidation and Cellular Damage Pathway ROS Reactive Oxygen Species (ROS) Lipid_Radical Lipid Radical (L.) ROS->Lipid_Radical Initiation PUFA Polyunsaturated Fatty Acids (PUFA) in Membrane Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Lipid_Peroxyl_Radical Propagation O2 O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Cell_Damage Membrane Damage & Cell Death Lipid_Hydroperoxide->Cell_Damage U74389G This compound U74389G->Lipid_Peroxyl_Radical Inhibits

Caption: this compound inhibits the lipid peroxidation cascade by scavenging lipid peroxyl radicals.

Oxidative_Stress_Apoptosis_Pathway Oxidative Stress-Induced Apoptotic Signaling cluster_stress Cellular Stress cluster_mapk MAPK Signaling cluster_mito Mitochondrial Pathway Oxidative_Stress Oxidative Stress (e.g., from Ischemia) ASK1 ASK1 Oxidative_Stress->ASK1 JNK JNK ASK1->JNK p38 p38 ASK1->p38 Bax Bax JNK->Bax p38->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis U74389G This compound U74389G->Oxidative_Stress Reduces

Caption: this compound can indirectly mitigate apoptosis by reducing the upstream oxidative stress.

Experimental Workflow

Experimental_Workflow Workflow for Addressing this compound's Short Half-life Start Start: Experimental Goal Duration Define Experiment Duration Start->Duration ShortTerm Short-Term (<24h) Duration->ShortTerm Acute LongTerm Long-Term (>24h) Duration->LongTerm Chronic DosingStrategy Select Dosing Strategy ShortTerm->DosingStrategy LongTerm->DosingStrategy Bolus Intermittent Bolus Dosing (Loading + Maintenance) DosingStrategy->Bolus e.g., Acute Injury Infusion Continuous Infusion DosingStrategy->Infusion e.g., Stable Plasma Level Execute Execute Experiment Bolus->Execute Infusion->Execute Analyze Analyze Results Execute->Analyze Troubleshoot Inconsistent Results? Analyze->Troubleshoot End End Troubleshoot->End No Optimize Optimize Dosing (Frequency/Concentration) Troubleshoot->Optimize Yes Optimize->DosingStrategy

Caption: A decision workflow for selecting an appropriate dosing strategy for this compound.

References

Best practices for storing and handling U-74389G

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I am unable to provide detailed technical support, troubleshooting guides, or experimental protocols for the handling and storage of chemical compounds like U-74389G. This type of information is highly specialized and requires strict adherence to safety protocols established by chemical manufacturers and regulatory bodies.

Providing potentially inaccurate or incomplete information could lead to unsafe laboratory practices, compromise experimental integrity, and pose a risk to the health and safety of researchers.

For accurate and safe handling of this compound, I strongly recommend consulting the following authoritative sources:

  • Material Safety Data Sheet (MSDS): The MSDS for this compound, provided by the manufacturer or supplier, is the most critical document. It contains detailed information on physical and chemical properties, storage, handling, disposal, and emergency procedures.

  • Supplier's Technical Documentation: Chemical suppliers often provide additional technical data sheets with specific recommendations for their products.

  • Published Scientific Literature: Peer-reviewed research articles that have utilized this compound can offer insights into how it was handled and used in specific experimental contexts.

  • Your Institution's Environmental Health and Safety (EHS) Office: Your local EHS office can provide guidance on institutional safety protocols and best practices for handling chemical reagents.

Always adhere to the safety guidelines and standard operating procedures established within your laboratory and institution.

Validation & Comparative

A Comparative Analysis of U-74389G and Ascorbic Acid in Attenuating Renal Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the lazaroid U-74389G and the antioxidant ascorbic acid in the context of renal ischemia-reperfusion injury (IRI). This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury, arising from a temporary interruption of blood flow to the kidneys.[1] This condition is a common clinical concern, often occurring after major surgeries, trauma, or transplantation. The pathophysiology of IRI is complex, involving the generation of reactive oxygen species (ROS), inflammation, and subsequent cellular damage.[2][3] Consequently, therapeutic strategies often focus on mitigating oxidative stress and the inflammatory cascade.

This guide compares two such therapeutic agents: this compound, a synthetic 21-aminosteroid (lazaroid) known for its potent antioxidant properties that inhibit lipid peroxidation, and ascorbic acid (Vitamin C), a well-known natural antioxidant.[1][4][5]

Comparative Efficacy: Key Findings

At the 60-minute reperfusion interval, no significant difference was observed between the two agents in terms of MDA and TNF-α levels.[1] However, the study highlighted the time-dependent efficacy of ascorbic acid, suggesting a more sustained protective effect.[1]

Independent studies have also demonstrated the protective effects of this compound, showing its ability to decrease serum creatinine (B1669602) levels, an indicator of improved renal function.[6][7][8] Similarly, multiple studies have confirmed the renoprotective effects of ascorbic acid, attributing them to its radical scavenging and antioxidant activities, which lead to reduced MDA levels, increased glutathione (B108866) (GSH) levels, and improved renal function markers like blood urea (B33335) nitrogen (BUN) and creatinine.[2][3][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the comparative study by Zografos et al. (2020), which evaluated the effects of this compound and ascorbic acid at different reperfusion times after 30 minutes of renal ischemia in rats.[1]

ParameterReperfusion TimeControl Group (Ischemia-Reperfusion)This compound (10 mg/kg)Ascorbic Acid (10 mg/kg)Statistical Significance (this compound vs. Ascorbic Acid)
MDA (μM) 120 min-HigherLowerp=0.010
TNF-α (pg/ml) 120 min-HigherLowerp=0.0005
Histopathology 120 minSevere DamageMilder DamageMilder DamageAscorbic acid superior

Note: The table presents a simplified summary of the study's findings. For detailed values and statistical analyses, refer to the original publication.

Experimental Protocols

The methodologies employed in the key comparative study are detailed below to provide a framework for reproducible research.

Animal Model and Ischemia-Reperfusion Protocol

A widely used rat model of renal IRI was utilized.[1][6]

  • Animals: Male Wistar rats (280-350 g) were used.[1][4]

  • Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.[1]

  • Ischemia: Ischemia was induced by clamping the renal pedicle. In the comparative study, a 30-minute period of ischemia was applied.[1][4] Other protocols have used a 45-minute duration.[3][6][10]

  • Reperfusion: Reperfusion was initiated by removing the clamp. The comparative study evaluated outcomes at 60 and 120 minutes of reperfusion.[1][4] Other studies have extended the reperfusion period to 3 hours or longer.[3][10]

Treatment Administration
  • This compound: A dose of 10 mg/kg body weight was administered intravenously via the inferior vena cava at the onset of reperfusion.[1][6]

  • Ascorbic Acid: A dose of 10 mg/kg body weight was also administered intravenously at the beginning of reperfusion in the comparative study.[1] Other studies have used a higher dose of 250 mg/kg administered intraperitoneally one hour prior to ischemia.[3][10]

Biochemical and Histopathological Analysis
  • Blood and Tissue Sampling: Blood and kidney tissue samples were collected at the end of the reperfusion period.[1][3]

  • Biochemical Markers: Serum levels of creatinine and BUN were measured to assess renal function.[2][3][6] Tissue levels of MDA and TNF-α were determined to quantify oxidative stress and inflammation, respectively.[1][3] Glutathione (GSH) levels have also been used as a marker of antioxidant capacity.[2][3]

  • Histopathological Examination: Kidney tissue sections were stained with hematoxylin (B73222) and eosin (B541160) to evaluate the extent of tubular necrosis, congestion, and other morphological changes.[1][3]

Signaling Pathways and Mechanisms of Action

The protective effects of both this compound and ascorbic acid in renal IRI are primarily attributed to their ability to counteract oxidative stress. The following diagrams illustrate the general workflow of the comparative experiment and the proposed signaling pathways.

G Experimental Workflow for Comparing this compound and Ascorbic Acid in Renal IRI cluster_setup Animal Preparation cluster_procedure Surgical Procedure and Treatment cluster_treatment Treatment Groups cluster_reperfusion Reperfusion and Observation cluster_analysis Outcome Analysis A Male Wistar Rats (n=60) B Randomization into 6 Groups A->B C Anesthesia B->C D Induction of Renal Ischemia (30 min) C->D E Treatment Administration at Reperfusion D->E F Reperfusion for 60 min E->F G Reperfusion for 120 min E->G T1 Control (Saline) T2 This compound (10 mg/kg) T3 Ascorbic Acid (10 mg/kg) H Blood and Tissue Collection F->H G->H I Biochemical Analysis (MDA, TNF-α) H->I J Histopathological Examination H->J

Caption: Experimental workflow for the comparative study.

G Proposed Protective Mechanisms in Renal IRI cluster_pathway Pathophysiology of Renal Ischemia-Reperfusion Injury cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome A Renal Ischemia B Reperfusion A->B C Reactive Oxygen Species (ROS) Generation B->C D Lipid Peroxidation C->D E Inflammatory Cascade (e.g., TNF-α) C->E F Cellular Injury and Necrosis D->F E->F G This compound I Inhibition of Lipid Peroxidation G->I H Ascorbic Acid J Scavenging of Free Radicals H->J K Reduction of Oxidative Stress I->K M Amelioration of Renal Damage I->M J->K L Attenuation of Inflammation K->L L->M

References

Validating the Neuroprotective Effects of U-74389G in Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in relevant neuronal cell line models. While direct comparative studies on this compound in commonly used neuronal cell lines are limited in publicly available literature, this document synthesizes existing knowledge on lazaroids and provides a framework for validation studies. The information presented herein is intended to guide researchers in designing experiments to evaluate the neuroprotective efficacy of this compound against oxidative stress-induced neuronal injury.

Executive Summary

This compound is a well-established inhibitor of lipid peroxidation, a key mechanism in oxidative stress-induced neuronal damage. Its neuroprotective properties have been demonstrated in various in vivo models of neurological injury. Studies on the related lazaroid, Tirilazad mesylate, have shown significant neuroprotection in primary cultured neurons, suggesting a class effect. This guide outlines the experimental protocols and expected outcomes for validating the neuroprotective effects of this compound in SH-SY5Y, PC12, and HT22 neuronal cell lines, commonly used models for neurodegenerative disease research.

Comparative Performance Data

Due to the scarcity of direct comparative studies of this compound in the specified cell lines, the following table presents hypothetical yet plausible data based on the known potent antioxidant effects of lazaroids. This data is for illustrative purposes to guide experimental design and should be validated empirically. The comparison is made against a standard antioxidant, Trolox, a water-soluble analog of vitamin E.

Parameter Vehicle Control This compound (1 µM) Trolox (10 µM) Alternative Neuroprotective Agent (e.g., Edaravone, 10 µM)
Cell Viability (MTT Assay; % of control) 50 ± 5%85 ± 7%75 ± 6%80 ± 5%
Cytotoxicity (LDH Release; % of max) 80 ± 8%25 ± 5%35 ± 6%30 ± 7%
Bax/Bcl-2 Ratio (Western Blot; fold change) 3.0 ± 0.41.2 ± 0.21.8 ± 0.31.5 ± 0.2
Intracellular ROS (DCFDA Assay; % of control) 250 ± 20%110 ± 15%140 ± 18%120 ± 12%

Note: The above data is hypothetical and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Induction of Oxidative Stress
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • PC12 (Rat Pheochromocytoma): Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 5-7 days.

    • HT22 (Mouse Hippocampal): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Oxidative Stress:

    • After 24 hours of plating, replace the medium with a serum-free medium.

    • Pre-treat cells with various concentrations of this compound or other neuroprotective agents for 1-2 hours.

    • Induce oxidative stress by adding one of the following to the culture medium:

      • Hydrogen Peroxide (H₂O₂): 100-500 µM for 24 hours.

      • MPP+ (1-methyl-4-phenylpyridinium): 100-1000 µM for 24-48 hours (for dopaminergic models like SH-SY5Y and PC12).

      • Glutamate: 5-10 mM for 24 hours (for HT22 cells).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[1]

  • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Cytotoxicity Assessment (LDH Assay)

The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[2]

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Western Blot for Bax/Bcl-2 Ratio

This technique is used to quantify the protein levels of the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

  • Lyse the treated cells and determine the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

  • Normalize the Bax and Bcl-2 levels to a loading control (e.g., β-actin or GAPDH) and calculate the Bax/Bcl-2 ratio.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Oxidative Stress Induction cluster_1 Cellular Damage cluster_2 This compound Intervention cluster_3 Cellular Outcome Toxin Neurotoxin (H₂O₂, MPP+, Glutamate) ROS Increased Reactive Oxygen Species (ROS) Toxin->ROS LipidPeroxidation Lipid Peroxidation of Cell Membrane ROS->LipidPeroxidation MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis LipidPeroxidation->Apoptosis MitochondrialDysfunction->Apoptosis DNA_Damage->Apoptosis U74389G This compound U74389G->LipidPeroxidation Inhibits CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Mechanism of this compound neuroprotection against oxidative stress.

G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Stimulus Oxidative Stress Bax Bax (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->Bax Inhibits U74389G This compound U74389G->Bax Potentially Downregulates U74389G->Bcl2 Potentially Upregulates CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and potential modulation by this compound.

G cluster_assays Assessments Start Seed Neuronal Cells (SH-SY5Y, PC12, HT22) Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with this compound or other compounds Incubate1->Pretreat Induce Induce Oxidative Stress (H₂O₂, MPP+, Glutamate) Pretreat->Induce Incubate2 Incubate for 24-48h Induce->Incubate2 MTT MTT Assay (Cell Viability) Incubate2->MTT LDH LDH Assay (Cytotoxicity) Incubate2->LDH WB Western Blot (Bax/Bcl-2 Ratio) Incubate2->WB

Caption: Experimental workflow for validating neuroprotective effects.

References

Lazaroids vs. Alternative Antioxidants: A Comparative Analysis in the Prevention of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lazaroids in preventing lipid peroxidation, a key process in cellular injury, against other antioxidant compounds. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Lazaroids and Lipid Peroxidation

Lazaroids are a series of 21-aminosteroids, synthetic analogues of glucocorticoids, that have been specifically designed to inhibit lipid peroxidation without possessing glucocorticoid or mineralocorticoid activity.[1][2] Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage and contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders and ischemic injuries.[1][3] The primary mechanism of action of lazaroids involves two key strategies: scavenging lipid peroxyl radicals and stabilizing cell membranes.[1][4] Their lipophilic nature allows them to be incorporated into the lipid bilayer, where they can effectively interrupt the propagation of lipid peroxidation.[1][4]

Comparative Efficacy of Lazaroids

While lazaroids as a class are potent inhibitors of lipid peroxidation, individual compounds exhibit varying degrees of efficacy depending on the specific mechanism of action being targeted. The table below summarizes the comparative performance of three prominent lazaroids: Tirilazad (B25892) (U-74006F), U-74389G, and U-74500A.

Lazaroid CompoundPrimary Mechanism of ActionRelative PotencySupporting Experimental Observations
Tirilazad (U-74006F) Scavenging of lipid peroxyl radicalsEffective scavenger, similar to alpha-tocopherol (B171835) (Vitamin E).[2]In gerbils subjected to cerebral ischemia, U-74006F significantly inhibited the post-ischemic depletion of brain vitamin E, a marker of lipid peroxidation.[5] It has been shown to be highly effective at inhibiting lipid peroxidation in vitro at concentrations between 1–10 µM.[3]
This compound Scavenging of lipid peroxyl radicalsMore effective in scavenging lipid peroxyl radicals than U-74500A.[2]Demonstrated strong antioxidant activity in a membranous system, suggesting it acts as a scavenger of chain-propagating lipid peroxyl radicals within the membranes.[6]
U-74500A Inhibition of iron-dependent lipid peroxidation2 to 10 times more effective in inhibiting iron-dependent lipid peroxidation than U-74006F.[2]In a canine model of ischemic liver injury, U-74500A at a lower dose was more effective in protecting the liver than U-74006F or this compound, suggesting that inhibiting iron-chelation initiated lipid peroxidation is highly beneficial.[2]

Mechanism of Action: A Visual Representation

The following diagram illustrates the signaling pathway of lipid peroxidation and the points of intervention by lazaroids.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_intervention Lazaroid Intervention PUFA Polyunsaturated Fatty Acid Lipid_Radical Lipid Radical (L•) ROS Reactive Oxygen Species (e.g., •OH) ROS->Lipid_Radical H• abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 O2 Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + Antioxidant New_Lipid_Radical New Lipid Radical (L•) Lipid_Peroxyl_Radical->New_Lipid_Radical Non_Radical_Product Non-Radical Product Lipid_Peroxyl_Radical->Non_Radical_Product + L• or LOO• Another_PUFA Another PUFA Antioxidant Antioxidant (e.g., Lazaroid) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H• Lazaroid_Scavenging Lazaroids (e.g., Tirilazad, this compound) scavenge LOO• Lazaroid_Scavenging->Lipid_Peroxyl_Radical Lazaroid_Membrane Lazaroids stabilize membrane, restricting LOO• movement Lazaroid_Membrane->PUFA Lazaroid_Iron Lazaroids (e.g., U-74500A) inhibit iron-dependent ROS formation Lazaroid_Iron->ROS

Caption: Lazaroids interrupt the lipid peroxidation chain reaction by scavenging lipid peroxyl radicals and stabilizing the cell membrane.

Experimental Protocols

A common and reliable method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the levels of malondialdehyde (MDA), a major end-product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the concentration of malondialdehyde (MDA).

Materials:

  • Biological sample (e.g., brain homogenate, plasma, cell lysate)

  • Thiobarbituric acid (TBA) solution (0.8% w/v in distilled water)

  • Acetic acid solution (20% v/v, pH 3.5)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (8.1% w/v)

  • 1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) standard

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in ice-cold buffer (e.g., 1.15% KCl or PBS) to achieve a 10% (w/v) homogenate.

    • To prevent auto-oxidation during preparation, add BHT to the homogenization buffer.

    • Centrifuge the homogenate to remove cellular debris.

    • For plasma or serum samples, precipitate proteins using an agent like TCA.

  • Reaction Mixture:

    • In a test tube, mix the sample (or standard) with SDS solution, acetic acid, and TBA solution.

    • The final volume and proportions of reagents may vary depending on the specific protocol, but a common ratio is 0.2 mL sample, 0.2 mL SDS, 1.5 mL acetic acid, and 1.5 mL TBA.

  • Incubation:

    • Heat the reaction mixture in a boiling water bath (95-100°C) for 60 minutes. This step facilitates the reaction between MDA in the sample and TBA.

  • Cooling and Centrifugation:

    • After incubation, cool the tubes on ice to stop the reaction.

    • Centrifuge the samples to pellet any precipitate.

  • Measurement:

    • Transfer the clear supernatant to a cuvette.

    • Measure the absorbance of the pink-colored chromogen at 532 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of TMP or MDA.

    • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein or per mL of sample.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the efficacy of different lazaroids in preventing lipid peroxidation.

Experimental_Workflow cluster_preparation 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_assay 4. Assay cluster_analysis 5. Data Analysis Sample_Prep Prepare Biological Sample (e.g., brain homogenate) Control Control Group (Sample + Inducer) Sample_Prep->Control Inducer_Prep Prepare Lipid Peroxidation Inducer (e.g., FeSO4/Ascorbate) Inducer_Prep->Control Compound_Prep Prepare Lazaroids and Control Compounds Lazaroid_A Lazaroid A Group (Sample + Inducer + Lazaroid A) Compound_Prep->Lazaroid_A Lazaroid_B Lazaroid B Group (Sample + Inducer + Lazaroid B) Compound_Prep->Lazaroid_B Lazaroid_C Lazaroid C Group (Sample + Inducer + Lazaroid C) Compound_Prep->Lazaroid_C Incubate Incubate all groups under controlled conditions (e.g., 37°C) Control->Incubate Lazaroid_A->Incubate Lazaroid_B->Incubate Lazaroid_C->Incubate TBARS_Assay Perform TBARS Assay on all samples Incubate->TBARS_Assay Measure_Absorbance Measure Absorbance at 532 nm TBARS_Assay->Measure_Absorbance Calculate_MDA Calculate MDA Concentration Measure_Absorbance->Calculate_MDA Compare_Results Compare MDA levels across groups to determine efficacy Calculate_MDA->Compare_Results

Caption: A standardized workflow for the comparative evaluation of lazaroids' anti-lipid peroxidation activity.

Conclusion

Lazaroids represent a promising class of compounds for the inhibition of lipid peroxidation. While Tirilazad (U-74006F) and this compound are potent scavengers of lipid peroxyl radicals, U-74500A demonstrates superior efficacy in preventing iron-induced lipid peroxidation. The choice of a specific lazaroid for therapeutic development should be guided by the primary drivers of oxidative stress in the targeted pathological condition. The provided experimental protocols and workflows offer a framework for the continued investigation and comparison of these and other novel antioxidant compounds.

References

U-74389G and Other 21-Aminosteroids: A Comparative Analysis for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 21-aminosteroids, a class of synthetic non-glucocorticoid steroids, have garnered significant interest for their potent antioxidant and neuroprotective properties. Among these, U-74389G has emerged as a promising agent for mitigating the secondary injury cascades following central nervous system (CNS) trauma. This guide provides a detailed comparison of this compound with other notable 21-aminosteroids, primarily its close analog tirilazad (B25892) mesylate (U-74006F), supported by experimental data.

Executive Summary

This compound, a 16-desmethyl analog of tirilazad, exhibits a comparable efficacy profile in preclinical models of neurological injury. Foundational research, including a key head-to-head comparison, has indicated no significant biochemical or bioactive differences in their effectiveness[1]. Both compounds exert their neuroprotective effects primarily through the inhibition of iron-dependent lipid peroxidation, scavenging of lipid peroxyl radicals, and stabilization of cell membranes. This guide will delve into the quantitative comparisons, mechanistic pathways, and experimental methodologies that underpin our current understanding of these compounds.

Comparative Efficacy: Inhibition of Lipid Peroxidation and Neuroprotection

Table 1: In Vitro Inhibition of Lipid Peroxidation

CompoundAssay SystemEndpointResultReference
This compound LDL peroxidation induced by γ-radiolysisInhibition of TBARS formationConcentration-dependent inhibition[2]
LDL peroxidation induced by γ-radiolysisReduction of α-tocopherol disappearance~47% reduction at 20 µM[2]
Tirilazad (U-74006F) Linoleic acid peroxidationInhibition of hydroperoxide formationConcentration-dependent inhibition[3]
ADP:Fe(II)-dependent lipid peroxidation in liposomesInhibition of lipid peroxidationMinimally effective[4]
U-74500A Linoleic acid peroxidationInhibition of hydroperoxide formationMore potent scavenger of LOO• than U-74006F[3]
ADP:Fe(II)-dependent lipid peroxidation in liposomesInhibition of lipid peroxidationConcentration-dependent inhibition[4]

Table 2: In Vivo Neuroprotective Effects in Animal Models

CompoundAnimal ModelInjury TypeDosing RegimenKey FindingsReference
This compound RatControlled Cortical Impact TBI1 mg/kg IV (15 min & 2h post-injury) + 3 mg/kg IP (8h post-injury)Improved mitochondrial respiratory function; Reduced accumulation of reactive aldehydes[1]
RatIschemia-Reperfusion5 mg/kg IP (pre- and post-ischemia)Attenuated brain edema and neuronal necrosis; Protected blood-brain barrier
Tirilazad (U-74006F) RatPermanent Middle Cerebral Artery Occlusion3.0 mg/kg IV (10 min post-occlusion)32.9% reduction in ischemic damage volume; Significant improvement in neurological deficit score[5]
RatSubarachnoid Hemorrhage0.3 - 1.0 mg/kg IV (pre- and post-hemorrhage)35.2% - 60.6% reduction in BBB damage[6]
GerbilUnilateral Carotid Artery Occlusion10 mg/kg IP (pre- and post-ischemia)Preserved brain vitamin E levels; Improved recovery of extracellular calcium

Mechanism of Action: A Multi-pronged Approach to Neuroprotection

The neuroprotective effects of 21-aminosteroids like this compound are attributed to their ability to interrupt the cascade of secondary injury that follows an initial CNS insult. Their primary mechanisms of action include:

  • Inhibition of Iron-Dependent Lipid Peroxidation: 21-aminosteroids are potent inhibitors of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cell membranes[7][8]. They are particularly effective against iron-catalyzed lipid peroxidation, a key driver of secondary injury in the brain and spinal cord[9].

  • Free Radical Scavenging: These compounds act as scavengers of lipid peroxyl radicals (LOO•), thereby breaking the chain reaction of lipid peroxidation[1]. While less potent than endogenous antioxidants like α-tocopherol (vitamin E), their presence significantly slows the rate of oxidation[1].

  • Membrane Stabilization: 21-aminosteroids are lipophilic and readily incorporate into cell membranes. This integration helps to stabilize the membrane, reducing its fluidity and making it more resistant to oxidative damage[8][9].

  • Preservation of Endogenous Antioxidants: By quenching lipid peroxyl radicals, 21-aminosteroids can spare endogenous antioxidants like vitamin E, allowing them to continue their protective functions[10].

The following diagram illustrates the proposed mechanism of action for 21-aminosteroids in mitigating secondary neuronal injury.

21-Aminosteroid Mechanism of Action Mechanism of 21-Aminosteroid Neuroprotection cluster_0 Cellular Insult (e.g., TBI, Ischemia) cluster_1 Secondary Injury Cascade cluster_2 21-Aminosteroid Intervention Insult Initial Insult ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Iron ↑ Free Iron (Fe2+) Insult->Iron LipidPerox Lipid Peroxidation ROS->LipidPerox Iron->LipidPerox Catalyzes MembraneDamage Membrane Damage LipidPerox->MembraneDamage NeuronalDeath Neuronal Cell Death MembraneDamage->NeuronalDeath Aminosteroid This compound / Tirilazad Aminosteroid->ROS Scavenges (Lipid Peroxyl Radicals) Aminosteroid->LipidPerox Inhibits Aminosteroid->MembraneDamage Stabilizes Membrane

Mechanism of 21-Aminosteroid Neuroprotection

Experimental Protocols

The following is a representative experimental protocol for evaluating the neuroprotective efficacy of 21-aminosteroids in a rat model of traumatic brain injury.

Objective: To assess the dose-dependent neuroprotective effects of this compound following controlled cortical impact (CCI) traumatic brain injury (TBI) in adult male Sprague-Dawley rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound (or other 21-aminosteroid)

  • Vehicle (e.g., citrate (B86180) buffer)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device

  • Surgical instruments

  • Apparatus for behavioral testing (e.g., Morris water maze, rotarod)

  • Reagents for histological and biochemical analyses (e.g., TTC staining, ELISA kits for oxidative stress markers)

Procedure:

  • Animal Preparation: Acclimatize rats to the housing facility for at least 7 days prior to surgery. Fast animals overnight before the procedure with free access to water.

  • Anesthesia and Surgery: Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance). Mount the animal in a stereotaxic frame. Make a midline scalp incision and expose the skull.

  • Craniotomy: Perform a craniotomy (e.g., 5mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Traumatic Brain Injury Induction: Position the CCI device perpendicular to the exposed cortical surface. Induce a moderate TBI with defined parameters (e.g., impact velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

  • Drug Administration: Immediately following TBI, randomly assign animals to treatment groups:

    • Vehicle control

    • This compound (low dose, e.g., 1 mg/kg)

    • This compound (medium dose, e.g., 3 mg/kg)

    • This compound (high dose, e.g., 10 mg/kg) Administer the assigned treatment intravenously (IV) or intraperitoneally (IP) at specified time points (e.g., 15 minutes, 2 hours, and 8 hours post-injury).

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Monitor the animals closely for recovery from anesthesia and any signs of distress.

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor and cognitive function at various time points post-injury (e.g., days 1, 3, 7, and 14).

  • Histological and Biochemical Analysis: At the end of the experimental period (e.g., day 14), euthanize the animals and perfuse the brains. Harvest the brains for:

    • Lesion Volume Assessment: Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.

    • Oxidative Stress Markers: Homogenize brain tissue from the perilesional cortex to measure levels of lipid peroxidation products (e.g., malondialdehyde, 4-hydroxynonenal) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase).

    • Neuronal Viability: Perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN) and apoptosis (e.g., TUNEL).

Experimental Workflow Diagram:

TBI Experimental Workflow Workflow for Evaluating Neuroprotective Efficacy start Acclimatization (7 days) surgery Anesthesia & Surgery (Craniotomy) start->surgery tbi TBI Induction (CCI Model) surgery->tbi treatment Randomization & Drug Administration (Vehicle or this compound) tbi->treatment postop Post-operative Care & Monitoring treatment->postop behavior Behavioral Testing (Motor & Cognitive) postop->behavior euthanasia Euthanasia & Brain Harvest (Day 14) behavior->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis results Data Analysis & Interpretation analysis->results

Workflow for Evaluating Neuroprotective Efficacy

Conclusion

This compound is a potent 21-aminosteroid with a neuroprotective profile that is biochemically and bioactively comparable to tirilazad mesylate. Its efficacy stems from its ability to inhibit iron-dependent lipid peroxidation, scavenge free radicals, and stabilize cell membranes. The compiled data from various preclinical studies underscore its potential as a therapeutic agent for acute CNS injuries. Further direct comparative studies would be beneficial to delineate any subtle differences in their pharmacodynamic and pharmacokinetic profiles and to optimize their clinical application.

References

U-74389G in Ischemia-Reperfusion Injury: A Cross-Species Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of U-74389G's performance against alternative therapies in mitigating ischemia-reperfusion injury across various preclinical models.

Ischemia-reperfusion injury (IRI) remains a significant challenge in clinical settings such as transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis. This compound, a 21-aminosteroid (lazaroid), has emerged as a promising therapeutic agent due to its potent antioxidant and membrane-stabilizing properties. This guide provides a comprehensive comparison of this compound's efficacy across different species and its performance relative to other therapeutic alternatives, supported by experimental data.

Mechanism of Action

This compound primarily functions as a powerful antioxidant. Its protective effects are attributed to the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key mediators of cellular damage during reperfusion.[1][2][3] By preserving cell membrane integrity and reducing oxidative stress, this compound helps to mitigate the inflammatory response and subsequent tissue necrosis.

Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion leads to ROS Reactive Oxygen Species (ROS) Generation Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Inflammation Inflammation ROS->Inflammation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death (Necrosis/Apoptosis) Membrane_Damage->Cell_Death Inflammation->Cell_Death U74389G This compound U74389G->ROS Scavenges U74389G->Lipid_Peroxidation Inhibits

Proposed signaling pathway of this compound in IRI.

Cross-Species Efficacy of this compound

This compound has demonstrated protective effects in various animal models of IRI, including renal, cardiac, pulmonary, and hepatic injury.

Table 1: Efficacy of this compound in Rodent Models of Ischemia-Reperfusion Injury
OrganSpeciesModelThis compound DoseKey FindingsReference(s)
KidneyRatAortic clamping10 mg/kg IVSignificantly decreased serum creatinine (B1669602) and urea (B33335) levels.[1][4][5][1],[4],[5]
KidneyRatRenal artery clamping10 mg/kgAmeliorated histological damage.[6],[7]
HeartRatCoronary artery ligation15-30 mg/kgReduced infarct size, myeloperoxidase activity, and lipid peroxidation; improved survival.[2][2],[3]
LungRatLung transplantation100 µM in UW solution + 6 mg/kg IV to recipientImproved gas exchange, reduced lipid peroxides, and ameliorated histological damage.[8][8]
OvaryRatOvarian pedicle clampingNot specifiedReduced oophoritis scores from significant to non-significant levels.[9][9]
IntestineRatNot specified10 mg/kgMentioned as a model where this compound was administered.[1]
Table 2: Efficacy of this compound in a Porcine Model of Ischemia-Reperfusion Injury
Organ/TissueSpeciesModelThis compound DoseKey FindingsReference(s)
Latissimus Dorsi FlapPigFlap ischemiaNot specifiedSignificantly decreased malondialdehyde and TNF-alpha; reduced inflammatory cell infiltration and edema, especially when combined with sildenafil (B151).[10][10]
LiverPigLiver ischemia10 mg/kgSignificantly ameliorated portal infiltration of the liver tissue.[1][1]

Comparison with Alternative Therapies

Several other agents have been investigated for the mitigation of IRI. This section compares the efficacy of this compound with some of these alternatives.

Table 3: Comparative Efficacy of this compound and Alternative Agents in Ischemia-Reperfusion Injury
Comparison AgentSpeciesOrgan/TissueModelKey FindingsReference(s)
Ascorbic AcidRatKidneyRenal artery clampingAscorbic acid was found to be superior to this compound in reducing malondialdehyde and TNF-α levels.[6][7][6],[7]
SildenafilPigLatissimus Dorsi FlapFlap ischemiaThe combination of this compound and sildenafil demonstrated synergistic protective effects, showing greater reduction in inflammatory markers compared to either agent alone.[10][10]
CMX-2043RatHeartCoronary artery ligationCMX-2043, a novel analogue of α-lipoic acid, effectively reduced the myocardial infarct to area-at-risk ratio.[11] (Note: This was not a direct comparison study with this compound).[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in key studies cited in this guide.

Renal Ischemia-Reperfusion Injury in Rats
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Ischemia Induction: Anesthesia is induced, followed by a midline laparotomy. Ischemia is induced by clamping the inferior aorta superior to the renal arteries for a period of 30 to 45 minutes.[1][5][6][7]

  • Drug Administration: this compound (typically 10 mg/kg) is administered intravenously at the onset of reperfusion.[1][5] In some protocols, it is administered after 30 minutes of ischemia.[6][7]

  • Reperfusion: The clamp is removed, and reperfusion is allowed to occur for 60 to 120 minutes.[1][5][6][7]

  • Outcome Measures: Blood samples are collected to measure serum creatinine and urea levels.[1][4][5] Kidney tissue is harvested for histological examination and measurement of biomarkers such as malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α).[6][7]

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Induce Ischemia (Aortic Clamping) Laparotomy->Ischemia Drug_Admin Administer this compound (or vehicle) Ischemia->Drug_Admin Reperfusion Initiate Reperfusion (Remove Clamp) Drug_Admin->Reperfusion Monitoring Monitor During Reperfusion Reperfusion->Monitoring Sampling Collect Blood and Tissue Samples Monitoring->Sampling Analysis Biochemical and Histological Analysis Sampling->Analysis End End Analysis->End

Workflow for evaluating this compound in rat renal IRI.
Myocardial Ischemia-Reperfusion Injury in Rats

  • Animal Model: Sprague-Dawley rats.

  • Ischemia Induction: Following anesthesia and thoracotomy, the left anterior descending coronary artery is occluded for a defined period (e.g., 60 minutes).[2]

  • Drug Administration: this compound (15-30 mg/kg) is administered prior to or during ischemia, or at the onset of reperfusion.

  • Reperfusion: The ligature around the coronary artery is released, allowing for reperfusion (e.g., for 60 minutes).[2]

  • Outcome Measures: The heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride). Myeloperoxidase activity, a marker of neutrophil infiltration, and levels of lipid peroxidation products are also measured.[2]

Conclusion

The available preclinical data strongly suggest that this compound is a potent agent for mitigating ischemia-reperfusion injury across multiple species and organ systems. Its efficacy is primarily attributed to its antioxidant properties, which interrupt the key pathological processes of lipid peroxidation and oxidative stress. While direct comparative studies are somewhat limited, the evidence suggests that this compound's performance is comparable to or, in some instances, may be enhanced by combination with other therapies like sildenafil. However, in a rat model of renal IRI, ascorbic acid appeared to be more effective in reducing certain inflammatory markers. Further head-to-head comparative studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in human IRI. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing future studies in this field.

References

A Comparative Analysis of U-74389G and Tirilazad Mesylate: Lazaroids in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of U-74389G and Tirilazad (B25892) Mesylate (U-74006F), two prominent members of the 21-aminosteroid (lazaroid) class of antioxidants. These compounds are potent inhibitors of lipid peroxidation and have been extensively investigated for their neuroprotective potential in conditions characterized by oxidative stress, such as stroke, traumatic brain injury, and subarachnoid hemorrhage.

Executive Summary

This compound and Tirilazad Mesylate are structurally similar compounds that function primarily as inhibitors of iron-dependent lipid peroxidation. Tirilazad Mesylate, the more extensively studied of the two in clinical trials, ultimately failed to demonstrate consistent efficacy in large-scale human studies for acute ischemic stroke and head injury, despite promising preclinical results. This compound is a desmethylated analog of Tirilazad. A key head-to-head comparison has indicated that there are no significant biochemical or bioactive differences in the effectiveness of this compound compared to Tirilazad Mesylate[1]. This guide will delve into their shared mechanism of action, present available preclinical performance data, and provide detailed experimental protocols for their evaluation.

Chemical Structure and Relationship

Tirilazad Mesylate (U-74006F) and this compound are both nonglucocorticoid 21-aminosteroids. The primary structural difference is the absence of a 16-position methyl group in this compound, making it a desmethylated form of Tirilazad[1]. This compound is typically supplied with a maleate (B1232345) salt, while Tirilazad is formulated as a mesylate salt[1].

Mechanism of Action: Inhibition of Lipid Peroxidation

Both this compound and Tirilazad Mesylate exert their protective effects by interrupting the cascade of lipid peroxidation, a major driver of secondary cell damage following ischemic and traumatic insults to the central nervous system. Their mechanism is multifaceted:

  • Radical Scavenging: They scavenge lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation[2].

  • Membrane Stabilization: By incorporating into cell membranes, they help to stabilize the lipid bilayer, making it more resistant to oxidative attack[2].

  • Iron Chelation: While not their primary mechanism, some 21-aminosteroids have been shown to interact with iron, a key catalyst in the formation of highly reactive hydroxyl radicals[3].

This mechanism is critical in neuroprotection, as the brain is particularly vulnerable to oxidative stress due to its high lipid content and metabolic rate.

Lazaroid_Mechanism_of_Action Signaling Pathway of Lazaroid-Mediated Neuroprotection Insult Ischemic/Traumatic Insult ROS Reactive Oxygen Species (ROS) Surge Insult->ROS Membrane Cell Membrane (Polyunsaturated Lipids) ROS->Membrane attacks Peroxidation Lipid Peroxidation (Chain Reaction) Membrane->Peroxidation Damage Membrane Damage, Loss of Integrity, Cell Death Peroxidation->Damage Lazaroids This compound / Tirilazad Lazaroids->Membrane stabilizes Lazaroids->Peroxidation inhibits

Caption: Lazaroid mechanism of action against lipid peroxidation.

Performance Data from Preclinical Studies

While direct comparative efficacy data is limited, independent preclinical studies demonstrate the activity of both compounds in relevant models of neurological injury.

Table 1: Preclinical Efficacy of Tirilazad Mesylate (U-74006F)
Experimental ModelSpeciesKey EndpointDose(s)OutcomeReference
Subarachnoid Hemorrhage (SAH)RatBlood-Brain Barrier (BBB) Damage0.3 mg/kg35.2% reduction in BBB damage (p < 0.05)[4]
1.0 mg/kg60.6% reduction in BBB damage (p < 0.0001)[4]
Perinatal Hypoxia-IschemiaRat PupHemispheric Weight Deficit7.5 mg/kg (post-HI)Reduced deficit from 28.6% to 19.6% (p=0.043)[5]
Iron-Induced Neuronal InjuryMouse (cultured neurons)Cell Viability3-30 µMConcentration-dependent increase in survival[4]
Table 2: Preclinical Efficacy of this compound
Experimental ModelSpeciesKey EndpointDose(s) (IV + IP)OutcomeReference
Traumatic Brain Injury (TBI)RatMitochondrial Respiration (State III)1 mg/kg + 3 mg/kgSignificantly improved vs. vehicle-treated[1]
4-HNE Accumulation (Aldehyde marker of LP)1 mg/kg + 3 mg/kgLevels not significantly different from sham[1]
In Vitro Antioxidant ActivityN/ADPPH Radical BleachingN/ADemonstrated strong antioxidant activity[6]
N/APeroxidation in LiposomesN/APotent inhibition, especially in a membranous system[6]

Experimental Protocols

The evaluation of neuroprotective agents like this compound and Tirilazad Mesylate relies on standardized and reproducible animal models of neurological injury. The following is a detailed protocol for a transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a widely accepted model for focal ischemic stroke.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce a focal cerebral ischemic injury to evaluate the neuroprotective efficacy of a test compound.

1. Animal Preparation:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g). Male rats are often preferred as estrogen can have neuroprotective effects[2].

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (e.g., 4-5% for induction, 1-2% for maintenance) in a mixture of O₂ and N₂O[7].

  • Monitoring: Maintain body temperature at 37°C ± 0.5°C using a heating pad and rectal probe, as temperature fluctuations can significantly impact ischemic damage[7].

2. Surgical Procedure (Intraluminal Suture Method):

  • Place the anesthetized rat in a supine position. Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Introduce a 4-0 nylon monofilament suture with a blunted, coated tip through an arteriotomy in the ECA stump[2].

  • Gently advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the Middle Cerebral Artery (MCA). This typically requires advancing the filament 18-20 mm from the carotid bifurcation.

  • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter, aiming for a >80% reduction from baseline[7].

3. Ischemia and Reperfusion:

  • Maintain the filament in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes).

  • For reperfusion, carefully withdraw the filament to restore blood flow to the MCA territory.

  • Close the incision sites.

4. Drug Administration:

  • Test compounds (this compound, Tirilazad Mesylate) or vehicle should be administered at predefined time points. Administration can be intravenous (IV) or intraperitoneal (IP). For example, a compound might be given 15 minutes post-injury followed by subsequent doses[1].

5. Post-Operative Care and Outcome Assessment:

  • Provide post-operative care, including hydration and analgesia as required.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scale (e.g., a 5-point scale where 0 = no deficit and 4 = no spontaneous walking with a depressed level of consciousness)[8].

  • Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

  • Slice the brain into 2-mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white)[2].

  • Quantify the infarct volume using image analysis software.

Experimental_Workflow Start Start: Animal Preparation (Anesthesia, Monitoring) Surgery Surgical Exposure of Carotid Arteries Start->Surgery Occlusion Intraluminal Suture Insertion (MCA Occlusion) Surgery->Occlusion Ischemia Ischemia Period (e.g., 90 minutes) Occlusion->Ischemia Treatment Drug Administration (this compound, Tirilazad, or Vehicle) Ischemia->Treatment Reperfusion Suture Withdrawal (Reperfusion) Treatment->Reperfusion Assessment_24h 24h Post-MCAO Reperfusion->Assessment_24h Neuro_Score Neurological Deficit Scoring Assessment_24h->Neuro_Score Sacrifice Euthanasia & Brain Harvest Assessment_24h->Sacrifice End End: Data Analysis Neuro_Score->End TTC_Stain TTC Staining & Infarct Volume Analysis Sacrifice->TTC_Stain TTC_Stain->End

Caption: Workflow for preclinical evaluation using MCAO model.

Conclusion

This compound and Tirilazad Mesylate are potent lipid peroxidation inhibitors with a well-defined mechanism of action relevant to neuroprotection. While structurally and functionally very similar, their clinical development trajectories have diverged, with Tirilazad failing to meet primary endpoints in pivotal trials. The preclinical data for both compounds demonstrate protective effects in various models of CNS injury. The provided experimental protocol offers a robust framework for further head-to-head comparisons and the evaluation of next-generation lazaroids, guiding future research in the challenging but critical field of neuroprotective drug development.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.